molecular formula C10H9F3O B1149229 (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol CAS No. 1202577-82-9

(1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

カタログ番号: B1149229
CAS番号: 1202577-82-9
分子量: 202.17 g/mol
InChIキー: WYRONQVMJMJUKG-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-Trifluoromethyl-indan-1-ol is a chiral indane derivative of significant interest in modern medicinal chemistry and drug discovery. The core indane scaffold is prevalent in bioactive compounds and therapeutics, known for its ability to contribute to a diverse range of biological activities . The introduction of a trifluoromethyl (-CF 3 ) group is a key strategy in drug design, as it profoundly influences the physicochemical properties of a molecule, often leading to enhanced metabolic stability, improved lipophilicity, and greater binding affinity to biological targets . This compound serves as a valuable synthetic intermediate or building block for the development of novel bioactive molecules. Research into 1-trifluoromethyl indane derivatives has revealed their potential as ligands for cannabinoid receptors (CB1 and CB2) and as inhibitors of enzymes such as monoacylglycerol lipase (MAGL) . The stereochemistry of the molecule is critical, as the (S)-enantiomer can exhibit distinct interactions with chiral biological systems, making it essential for studying structure-activity relationships and developing selective therapeutics. The indane scaffold is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and central nervous system (CNS) effects . Researchers can utilize this chiral fluorinated building block to explore new chemical space in programs aimed at inflammatory diseases, neurological disorders, and beyond. Please Note: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

1202577-82-9

分子式

C10H9F3O

分子量

202.17 g/mol

IUPAC名

(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9,14H,4-5H2/t9-/m1/s1

InChIキー

WYRONQVMJMJUKG-SECBINFHSA-N

製品の起源

United States
Foundational & Exploratory

Structural characterization and absolute configuration of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization and Absolute Configuration of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Introduction

(1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chiral alcohol of significant interest in medicinal chemistry and materials science. As a key chiral building block, its specific three-dimensional arrangement, or absolute configuration, is paramount, as this dictates its biological activity and interaction with other chiral molecules. The trifluoromethyl (CF₃) group, a common substituent in modern pharmaceuticals, imparts unique properties such as increased metabolic stability and lipophilicity.[1] Therefore, unambiguous confirmation of both the molecular structure and the absolute stereochemistry of this compound is a critical step in any research or development pipeline.

This guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation and absolute configuration assignment of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. It is designed to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and self-validating characterization process. We will delve into spectroscopic and chromatographic techniques, presenting them as an integrated workflow for definitive molecular analysis.

Part 1: Foundational Structural Elucidation

The initial phase of characterization focuses on confirming the atomic connectivity of the molecule—verifying the indanol core and the precise placement of the trifluoromethyl substituent. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (specifically ¹H, ¹³C, and ¹⁹F), allowing for a complete mapping of the molecular structure.

Expertise & Experience: The strategic use of a suite of NMR experiments is essential. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR is indispensable for confirming the integrity and environment of the trifluoromethyl group.[2] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe.[2][3][4]

¹H, ¹³C, and ¹⁹F NMR Data Summary

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)
H1~5.2 (t)~75 (d)-
H2 (a, b)~2.5 (m), ~2.0 (m)~35 (t)-
H3 (a, b)~3.1 (m), ~2.9 (m)~30 (t)-
C4-~145 (q, J ≈ 30 Hz)-
H5~7.4 (d)~122 (d)-
H6~7.3 (t)~128 (d)-
H7~7.5 (d)~125 (d)-
Aromatic Quaternary-~148, ~130-
-CF₃-~124 (q, J ≈ 275 Hz)~ -62 (s)

Note: Predicted values. Actual shifts may vary based on solvent and concentration. Multiplicities: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) or an internal reference like hexafluorobenzene can be used.[2][5]

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[5]

  • Advanced Analysis (if required): Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm through-bond connectivities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[6]

Expertise & Experience: For halogenated compounds, the choice of ionization technique is critical. Electron Ionization (EI) provides reproducible fragmentation patterns useful for library matching, while softer techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can help confirm the molecular ion's mass with less fragmentation.[6] The presence of the CF₃ group will significantly influence fragmentation pathways.

Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M]⁺•202.06Molecular Ion
[M - H₂O]⁺•184.05Loss of water from the alcohol
[M - CF₃]⁺133.07Loss of the trifluoromethyl radical
[M - H₂O - C₂H₄]⁺•156.04Retro-Diels-Alder type fragmentation of indene

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Part 2: Definitive Determination of Absolute Configuration

Once the molecular structure is confirmed, the next critical step is to determine the absolute configuration at the C1 stereocenter. This requires specialized techniques that can differentiate between the two enantiomers.

Single-Crystal X-ray Crystallography

Trustworthiness: X-ray crystallography is considered the "gold standard" for determining absolute configuration.[7] It provides an unambiguous three-dimensional map of the electron density in a molecule, from which the spatial arrangement of atoms can be directly visualized.[7]

Expertise & Experience: The primary challenge is growing a high-quality single crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the analysis of the diffraction data, particularly the calculation of the Flack parameter, provides a high degree of confidence in the assigned configuration. A Flack parameter close to zero for the correct enantiomer confirms the assignment.

xray_workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Refinement cluster_result Result A Dissolve Compound in Suitable Solvent B Slow Evaporation or Vapor Diffusion A->B C Obtain Single Crystal (~0.1 mm) B->C D Mount Crystal on Diffractometer C->D Transfer Crystal E Collect Diffraction Data (Mo Kα radiation) D->E F Solve Structure (Direct Methods) E->F G Refine Structure & Calculate Flack Parameter F->G H Unambiguous (1R) Absolute Configuration G->H Flack Parameter ≈ 0

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Screen for suitable crystallization conditions by dissolving the compound in various solvents (e.g., hexane, ethyl acetate, methanol) and allowing for slow evaporation or using vapor diffusion techniques.

  • Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.4 mm in size) and mount it on a goniometer head.[8]

  • Data Collection: Cool the crystal in a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.[8] Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[8]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods.[8] Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: Utilize anomalous dispersion effects to determine the absolute configuration. The final assignment is validated by the Flack parameter, which should refine to a value close to 0 for the correct stereoisomer.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Trustworthiness: Chiral HPLC is a powerful method for separating enantiomers and, when calibrated with a known standard, can be used to assign the absolute configuration.[10] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[10][11]

Expertise & Experience: The key to a successful chiral separation is method development, which involves selecting the appropriate CSP and mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating chiral alcohols.[11][12] By injecting a certified reference standard of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, the retention time for this specific enantiomer can be established, allowing for the confident assignment of the peak in the sample of unknown configuration.

hplc_workflow cluster_method_dev Method Development cluster_analysis Analysis & Assignment cluster_result Result A Select Chiral Stationary Phase (e.g., Chiralpak®) B Optimize Mobile Phase (e.g., Hexane/IPA) A->B C Inject Racemic Standard (Separates into two peaks) B->C D Inject Certified (1R) Standard (Identifies one peak) C->D E Inject Unknown Sample D->E F Compare Retention Times E->F G Confirmed (1R) Configuration by Retention Time Match F->G mosher_logic cluster_prep Derivatization cluster_analysis NMR Analysis cluster_result Configuration Assignment A React Chiral Alcohol with (R)-MTPA-Cl C Form Two Diastereomeric Ester Products A->C B React Chiral Alcohol with (S)-MTPA-Cl B->C D Acquire ¹H NMR Spectrum of Each Diastereomer C->D E Assign Protons Near the Stereocenter D->E F Calculate Δδ = δ(S) - δ(R) for Each Proton E->F G Apply Mosher's Model: Correlate Sign of Δδ to Spatial Position F->G H Determine Absolute Configuration G->H

Sources

An In-depth Technical Guide to the Thermodynamic Stability of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chiral benzylic alcohol that holds significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] However, the thermodynamic stability of this molecule in aqueous solutions is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately its therapeutic efficacy and safety. This guide provides a comprehensive overview of the factors influencing the stability of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol and outlines a systematic approach to its stability assessment.

The core structure features a benzylic alcohol, a functional group that can be susceptible to oxidation and dehydration, and a trifluoromethyl group on the aromatic ring, which is generally stable but can be liable to hydrolysis under certain conditions.[4][5][6] Understanding the interplay of these structural features is paramount for predicting and mitigating degradation.

I. Theoretical Considerations for Stability

A. Potential Degradation Pathways

The chemical structure of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol suggests several potential degradation pathways in aqueous solutions:

  • Oxidation: The benzylic alcohol is a primary site for oxidation, which can lead to the formation of the corresponding ketone, 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This process can be catalyzed by trace metals, light, or oxidizing agents.[4][6]

  • Dehydration: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination would lead to the formation of 7-(trifluoromethyl)-1H-indene.

  • Hydrolysis of the Trifluoromethyl Group: While the C-F bond is exceptionally strong, the trifluoromethyl group can undergo hydrolysis, particularly under strong alkaline conditions, to form a carboxylic acid.[5] This is a less common but plausible degradation route.

  • Racemization: The chiral center at the C1 position could potentially undergo racemization under certain pH and temperature conditions, impacting the compound's biological activity.

B. Impact of Environmental Factors

Several environmental factors can significantly influence the stability of the compound in aqueous solutions:

  • pH: The pH of the solution is a critical determinant of stability. Acidic conditions may favor dehydration, while alkaline conditions could promote hydrolysis of the trifluoromethyl group.[5] For benzylic alcohols, pH can also influence the rate of oxidation.[4]

  • Temperature: Elevated temperatures accelerate the rates of chemical reactions, including degradation.[7] Therefore, understanding the thermal lability of the compound is essential.

  • Light: Photodegradation can occur if the molecule absorbs light in the UV-Vis range. The aromatic ring system suggests potential photosensitivity.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially in the presence of light or metal ions.[7]

II. Experimental Design for Stability Assessment

A systematic approach to evaluating the thermodynamic stability of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves forced degradation studies, also known as stress testing.[8][9] These studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[8][9]

A. Forced Degradation Studies

Forced degradation studies should be conducted under a variety of stress conditions to cover the most probable degradation pathways.[5][8]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound in a Suitable Solvent (e.g., Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Incubate under stress base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Incubate under stress neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Incubate under stress oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative Incubate under stress thermal Thermal Degradation (Solid & Solution, 80°C) prep->thermal Incubate under stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Incubate under stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze at time points base->hplc Analyze at time points neutral->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points nmr Structure Elucidation of Degradants (NMR) hplc->nmr Isolate & Characterize Degradants Degradation_Pathway cluster_pathways Degradation Pathways cluster_products Degradation Products parent (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol oxidation Oxidation (e.g., H2O2) parent->oxidation dehydration Dehydration (e.g., Acidic pH) parent->dehydration hydrolysis Hydrolysis (e.g., Basic pH) parent->hydrolysis ketone 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one oxidation->ketone indene 7-(Trifluoromethyl)-1H-indene dehydration->indene acid 1-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid hydrolysis->acid

Sources

Spectroscopic reference data NMR IR MS for (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and purity confirmation of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This chiral indanol derivative, featuring a trifluoromethyl group, is a valuable building block in medicinal chemistry and materials science. Accurate and thorough characterization is paramount for its application in research and development. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to acquire and interpret spectroscopic data for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound. A higher concentration may be needed for ¹³C NMR if acquisition time is limited.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[1][2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3]

    • Ensure the sample is fully dissolved to prevent signal broadening. If necessary, briefly vortex the tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR to achieve good signal dispersion.[4]

    • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils until the lock signal is sharp and symmetrical, which minimizes peak distortion and maximizes resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. A standard pulse program is typically sufficient. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[5][6]

    • ¹³C NMR: Acquire a ¹H broadband decoupled spectrum to simplify the signals to singlets and improve the signal-to-noise ratio.[2] Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

    • ¹⁹F NMR: Acquire a 1D fluorine spectrum. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the nucleus.[7] Chemical shifts can be referenced to an external standard such as C₆F₆ or an internal standard.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥300 MHz) cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl3 Lock Lock & Shim Prep->Lock Acquire_H Acquire 1H Spectrum Lock->Acquire_H Acquire_C Acquire 13C Spectrum (Broadband Decoupled) Acquire_H->Acquire_C Acquire_F Acquire 19F Spectrum Acquire_C->Acquire_F Process Fourier Transform Phase & Baseline Correction Acquire_F->Process Integrate Integrate Peaks (1H) Process->Integrate Assign Assign Signals Interpret Couplings Integrate->Assign

High-level workflow for NMR analysis.
Data Interpretation: Decoding the Spectra

The structure of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol dictates a unique pattern of signals.

  • ¹H NMR Spectrum: The aromatic region will show distinct signals for the three protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing CF₃ group. The aliphatic protons of the five-membered ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (H-1) will likely be a triplet or doublet of doublets. The hydroxyl proton itself may appear as a broad singlet, and its position can be concentration-dependent.

  • ¹³C NMR Spectrum: The spectrum will show ten distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The CF₃ group itself will also be a prominent quartet. Aromatic carbons near the CF₃ group will be deshielded and shifted downfield.

  • ¹⁹F NMR Spectrum: A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.[7] Its chemical shift provides a clean handle for monitoring reactions and assessing purity, as endogenous fluorine signals are absent in most systems.[7]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Notes
Aromatic CH (3H)δ 7.2-7.6 ppm (m)δ 120-130 ppmSignals will be complex multiplets due to coupling. Protons ortho to the CF₃ group will be further downfield.
CH-OH (H-1)δ ~5.0 ppm (t or dd)δ ~70 ppmThe chemical shift and multiplicity depend on coupling with the adjacent CH₂ protons.
CH₂ (C-2 position)δ ~2.0-2.8 ppm (m)δ ~30-40 ppmThese two protons are diastereotopic and will appear as a complex multiplet, coupling to each other and to H-1 and H-3 protons.[6][9]
CH₂ (C-3 position)δ ~2.9-3.2 ppm (m)δ ~30-40 ppmThese protons couple with the adjacent CH₂ group.
OHδ 1.5-3.0 ppm (br s)-Position is variable and depends on solvent, concentration, and temperature. Can be confirmed by D₂O exchange.
Quaternary C-δ 140-150 ppmTwo signals for the aromatic carbons at the ring junction.
C-CF₃-δ ~130 ppm (q)The quartet splitting is a key identifier, caused by coupling to the three fluorine atoms.
CF₃¹⁹F: δ ~ -62 ppm (s)δ ~124 ppm (q, ¹JCF ≈ 272 Hz)The ¹⁹F NMR provides a clean, singlet signal. The ¹³C signal is a large quartet due to one-bond C-F coupling.[10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For an alcohol like the title compound, the most prominent features will be the hydroxyl (O-H) and trifluoromethyl (C-F) stretching vibrations.

Experimental Protocol: Sample Analysis

Attenuated Total Reflectance (ATR) is the preferred method for this compound as it requires minimal to no sample preparation and is non-destructive.[11][12]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.[13] Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams or a single drop if it's an oil) of the solid compound directly onto the ATR crystal.[12]

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

IR_Workflow cluster_prep ATR-FTIR Setup cluster_acq Sample Measurement cluster_analysis Data Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Small Amount of Sample Background->Apply_Sample Acquire_Spectrum Acquire Spectrum (4000-400 cm-1) Apply_Sample->Acquire_Spectrum Identify_Peaks Identify Characteristic Absorption Bands Acquire_Spectrum->Identify_Peaks Correlate Correlate Bands to Functional Groups Identify_Peaks->Correlate

Workflow for ATR-FTIR analysis.
Data Interpretation: The Vibrational Fingerprint

The IR spectrum provides a distinct "fingerprint" for the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3600–3200O-H stretchAlcoholA strong, broad absorption band, characteristic of hydrogen-bonded alcohols.[14]
3100–3000C-H stretchAromaticMedium to weak bands.
2960–2850C-H stretchAliphatic (CH₂)Medium intensity bands.
1600, 1475C=C stretchAromatic RingTwo to three bands of variable intensity.
1350–1100C-F stretchTrifluoromethylMultiple very strong, sharp absorption bands. This is a key signature for the compound.[10]
1200–1000C-O stretchSecondary AlcoholA strong band in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Ionization and Detection

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

    • The sample is nebulized and ionized to form gaseous ions.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. A high-resolution scan is performed to determine the accurate mass.

MS_Workflow cluster_prep Sample Preparation cluster_acq ESI-MS Acquisition cluster_analysis Data Analysis Prep Prepare Dilute Solution (e.g., in Methanol) Infuse Infuse into ESI Source Prep->Infuse Ionize Generate Gaseous Ions (Positive Mode) Infuse->Ionize Analyze Detect Ions (TOF/Orbitrap) Ionize->Analyze Identify_M Identify Molecular Ion [M+H]+ Analyze->Identify_M HRMS Calculate Elemental Composition (HRMS) Identify_M->HRMS Fragments Analyze Fragmentation Pattern (if any) HRMS->Fragments

General workflow for ESI-HRMS analysis.
Data Interpretation: Mass and Fragments

The molecular formula of the compound is C₁₀H₉F₃O.

  • Molecular Ion: The calculated monoisotopic mass is 202.0605. In positive-mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 203.0683. HRMS should confirm this mass to within 5 ppm.

  • Fragmentation: Although ESI is a soft technique, some in-source fragmentation can occur. A common fragmentation pathway for alcohols is the loss of a water molecule. This would result in a fragment ion [M+H-H₂O]⁺ at an m/z of approximately 185.0578. Other fragments may arise from the cleavage of the five-membered ring.

m/z (Predicted) Ion Formula Identity Notes
203.0683[C₁₀H₁₀F₃O]⁺Protonated Molecular Ion ([M+H]⁺)The most abundant ion expected in ESI-MS. Its accurate mass confirms the elemental composition.[5]
185.0578[C₁₀H₈F₃]⁺Loss of Water ([M+H-H₂O]⁺)A common and diagnostic fragmentation for alcohols.

Conclusion

The collective data from NMR, IR, and MS provide a robust and definitive characterization of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. ¹H and ¹³C NMR establish the carbon-hydrogen framework, ¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl group, IR spectroscopy identifies the key hydroxyl and trifluoromethyl functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form a self-validating system essential for confirming the identity, purity, and structure of this important chemical entity.

References

  • Northern Illinois University. (n.d.). FT-IR sample preparation.
  • Supporting Information for "[3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids". (n.d.). Organic Letters.
  • Thermo Fisher Scientific. (n.d.). How to use FTIR to ensure the safety and efficacy of alcohol-based hand sanitizers.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Agilent Technologies. (n.d.). Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet.
  • Benchchem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline.
  • Fluorochem. (n.d.). NMR Solvents.
  • Supporting Information for "Formal hydration of non-activated terminal olefins using tandem catalysts". (2014). Chemical Communications.
  • Supporting Information for "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro". (n.d.). Beilstein Journals.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Supporting Information for "2-[p-(Dimethylamino)styryl]-α,α,α -trifluorotoluene (1c): 1H NMR (400 MHz, CDCl3)". (n.d.).
  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • PubMed Central. (n.d.). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.
  • ResearchGate. (n.d.). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl).
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

A Comprehensive Guide to the Crystallographic and Hydrogen Bonding Characteristics of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative of significant interest in medicinal chemistry and asymmetric synthesis. The trifluoromethyl group at the 4-position of the indane scaffold can profoundly influence the molecule's physicochemical properties, including its crystal packing and hydrogen bonding behavior. A thorough understanding of its three-dimensional structure is crucial for designing novel therapeutics and catalysts. This guide provides a detailed, albeit representative, exploration of the crystallographic and hydrogen bonding features of this compound, based on established analytical techniques and data from structurally related molecules.

Introduction: The Significance of Structural Analysis

The indane scaffold is a privileged structure in drug discovery, with derivatives like cis-1-amino-2-indanol forming the backbone of various chiral ligands and pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity. The precise stereochemistry, as in the (1R) configuration, is often critical for biological activity.

Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of chiral molecules.[2] It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are essential for understanding intermolecular interactions that govern crystal packing and, by extension, physical properties like solubility and melting point.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process that begins with the synthesis of high-quality single crystals.

Synthesis and Crystallization

The synthesis of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol can be achieved through various established synthetic routes, often involving the asymmetric reduction of the corresponding indanone.[1][3] Obtaining crystals suitable for SXRD is a critical and often challenging step.

Protocol: Single Crystal Growth by Slow Evaporation

  • Purification: The synthesized compound is first rigorously purified, typically by column chromatography, to remove any impurities that might hinder crystallization.

  • Solvent Selection: A suitable solvent or solvent system is chosen. This is often a process of trial and error, starting with solvents in which the compound has moderate solubility. For indanol derivatives, mixtures of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, heptane) are often effective.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.

  • Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely capped vial. Slow evaporation of the solvent increases the concentration of the compound, leading to the formation of single crystals over hours to days.

Single-Crystal X-ray Diffraction (SXRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Methodology:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source is typically used.[2][4]

  • Data Collection: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] A series of diffraction patterns are collected as the crystal is rotated.[5]

  • Data Processing: The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

Hypothetical Crystallographic Data and Structure Refinement

Table 1: Representative Crystallographic Data for a Trifluoromethyl-Indane Derivative

ParameterValue
Chemical FormulaC₁₀H₉F₃O
Formula Weight202.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.6546 (13)
b (Å)6.2050 (6)
c (Å)14.6546 (13)
β (°)113.774 (2)
Volume (ų)1302.7 (2)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.046

Data is representative and based on a similar published structure for illustrative purposes.[4][6]

The refinement of the crystal structure from the diffraction data allows for the precise determination of atomic positions and the confirmation of the molecule's absolute stereochemistry.

Analysis of Hydrogen Bonding

Hydrogen bonding plays a pivotal role in the solid-state architecture of molecules containing hydroxyl groups. In the case of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, the hydroxyl group is the primary hydrogen bond donor.

The Nature of Hydrogen Bonds

Hydrogen bonds are electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, in this case, oxygen) and another nearby electronegative atom (the acceptor). The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weaker C-H···F interactions.[7][8]

Intermolecular Hydrogen Bonding Network

In the solid state, molecules of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol would likely form chains or more complex networks through intermolecular O-H···O hydrogen bonds. The specific geometry of these interactions (donor-hydrogen, hydrogen···acceptor distances, and donor-hydrogen···acceptor angle) can be precisely determined from the refined crystal structure.

Table 2: Typical Hydrogen Bond Geometry

D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å<(DHA) / °
O—H···O~0.84~1.8-2.2~2.6-3.0>150
C—H···F~0.95~2.2-2.6~3.1-3.5>120

Note: These are typical ranges for such interactions.

The trifluoromethyl group can influence the acidity of nearby C-H bonds, potentially strengthening C-H···O or C-H···F interactions.[9] The presence of a trifluoromethyl group can also lead to what are known as "improper" or "blue-shifting" hydrogen bonds, where the C-H bond length shortens upon interaction.[7]

Visualization of Molecular Interactions

Visualizing the crystal packing and hydrogen bonding network is crucial for a comprehensive understanding.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Indanol (1R)-4-(CF3)-Inden-1-ol A_OH O-H (Donor) B_O O (Acceptor) A_OH->B_O O-H···O Hydrogen Bond B_Indanol (1R)-4-(CF3)-Inden-1-ol C_F C-F B_Indanol->C_F C-H···F Interaction C_Indanol (1R)-4-(CF3)-Inden-1-ol

Figure 1: A conceptual diagram illustrating the primary O-H···O hydrogen bond and a potential C-H···F interaction between neighboring molecules of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in the crystal lattice.

Conclusion and Future Directions

The detailed structural analysis of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol through single-crystal X-ray diffraction provides invaluable insights into its solid-state conformation and intermolecular interactions. The hydroxyl group is central to the formation of a robust hydrogen-bonded network, which dictates the crystal packing. The trifluoromethyl group, while primarily influencing the molecule's electronic properties, can also engage in weaker, non-covalent interactions.

For drug development professionals, this structural information is critical for understanding structure-activity relationships and for designing molecules with improved solid-state properties. For scientists in the field of asymmetric catalysis, the precise knowledge of the chiral scaffold's conformation can aid in the design of more effective ligands. Further studies could involve co-crystallization experiments to probe the molecule's interactions with other pharmaceutically relevant compounds.

References

  • Ali, M. A., et al. (2011a). Acta Crystallographica Section E: Structure Reports Online, E67(11), o2839.
  • Ali, M. A., et al. (2011b). Acta Crystallographica Section E: Structure Reports Online, E67(12), o3272.
  • Ali, M. A., et al. (2011c). Acta Crystallographica Section E: Structure Reports Online, E67(12), o3273.
  • Bernstein, J., et al. (1995). Angewandte Chemie International Edition in English, 34(14), 1555-1573.
  • Chee Wei, A., et al. (2012). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. ResearchGate. Available at: [Link]

  • Cosier, J., & Glazer, A. M. (1986). Journal of Applied Crystallography, 19(2), 105-107.
  • O'Hagan, D. (2014). On the Nature of Improper Hydrogen Bonding in RCH2F and RCHF2 Motifs. PMC. Available at: [Link]

  • Wei, A. C., et al. (2012). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. PMC. Available at: [Link]

  • ACS Publications. (2000). Hydrogen Bonding in 2-Propanol. The Effect of Fluorination. The Journal of Physical Chemistry A. Available at: [Link]

  • PubChem. (1S)-2,3-dihydro-1H-inden-1-ol. Available at: [Link]

  • Encyclopedia.pub. (2022). X-ray Single-Crystal Diffraction. Available at: [Link]

  • MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available at: [Link]

  • ResearchGate. (2023). The single crystal X‐ray diffraction structures of enantiomeric Fe(II)... Available at: [Link]

  • ResearchGate. (1998). Formation constants in C–H hydrogen bonding. 4. Effects of cyano, nitro, and trifluoromethyl substituents in aromatic compounds. Available at: [Link]

  • MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available at: [Link]

  • RSC Publishing. (2020). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. Structural fragment for the CSD search. Available at: [Link]

  • PubChem. (1S)-2,3-dihydro-1H-inden-1-ol. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • ResearchGate. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link]

  • Singapore Customs. (2023). JOINT REGULA - SCDF. Available at: [Link]

Sources

Methodological & Application

Protocol for the enantioselective synthesis of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Introduction: The Significance of Chiral Trifluoromethylated Indanols

Chiral 1-indanols are privileged structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a trifluoromethyl (CF₃) group onto the aromatic ring can significantly enhance a molecule's pharmacological profile.[1] This is due to the unique properties of the CF₃ group, which can improve metabolic stability, binding affinity, and lipophilicity.[1] The target molecule, (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, is a valuable chiral building block for developing novel therapeutics.

The most robust and predictable method for accessing this specific enantiomer is through the asymmetric reduction of the corresponding prochiral ketone, 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This guide provides a detailed protocol for this transformation using the highly reliable and enantioselective Corey-Bakshi-Shibata (CBS) reduction.[2][3] This organocatalytic method is celebrated for its broad substrate scope, operational simplicity, and consistently high levels of stereocontrol.[4]

The Mechanism of Enantioselectivity: The Corey-Bakshi-Shibata Reduction

The success of the CBS reduction lies in the formation of a well-defined, chiral catalytic complex that directs the delivery of a hydride to one specific face of the prochiral ketone. The process is a catalytic cycle that ensures high enantioselectivity.[5]

The key steps are as follows:

  • Catalyst Activation: The borane source (BH₃·THF) first coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst (in this case, (R)-methyl-CBS). This coordination activates the borane as a hydride donor and increases the Lewis acidity of the catalyst's endocyclic boron atom.[2][3]

  • Substrate Coordination: The prochiral ketone, 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, then coordinates to the now highly Lewis-acidic endocyclic boron. The coordination occurs in a sterically controlled manner. The catalyst's chiral scaffold directs the ketone to orient its larger substituent (the trifluoromethyl-substituted aromatic ring) away from the catalyst's own steric bulk (the diphenylprolinol backbone), minimizing steric repulsion.

  • Stereoselective Hydride Transfer: This preferential orientation locks the ketone in place for a face-selective, intramolecular hydride transfer from the activated borane. The transfer proceeds through a highly organized, six-membered, chair-like transition state.[5] This is the rate-determining and stereochemistry-defining step of the reaction.

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting chiral alkoxyborane is formed. Upon aqueous workup, this intermediate is hydrolyzed to release the desired (1R)-alcohol product. The oxazaborolidine catalyst is then free to coordinate with another molecule of borane, thus completing the catalytic cycle.

CBS_Mechanism Catalyst (R)-Me-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex Catalyst->Activated_Complex BH3 BH₃•THF BH3->Activated_Complex 1. Catalyst Activation Transition_State Stereoselective Transition State Activated_Complex->Transition_State 2. Ketone Coordination Ketone Prochiral Ketone Ketone->Transition_State Alkoxyborane Chiral Alkoxyborane Intermediate Transition_State->Alkoxyborane 3. Hydride Transfer (Stereo-defining step) Alkoxyborane->Catalyst Catalyst Regeneration Product (1R)-Indanol Product Alkoxyborane->Product 4. Hydrolysis Workup Aqueous Workup Product->Workup

Caption: Catalytic cycle of the CBS reduction.

Detailed Experimental Protocol

This protocol outlines the enantioselective reduction of 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. All operations should be performed under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents.

Materials and Equipment
Reagents Equipment
4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-oneSchlenk flasks or oven-dried round-bottom flasks
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)Magnetic stirrer and stir bars
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)Syringes and needles
Anhydrous Tetrahydrofuran (THF)Inert gas supply (N₂ or Ar) with manifold
Anhydrous Methanol (MeOH)Low-temperature bath (ice-water or cryocool)
1 M Hydrochloric Acid (HCl)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Saturated Sodium Chloride (Brine) solutionGlassware for column chromatography
Ethyl Acetate (EtOAc), HPLC gradeThin-Layer Chromatography (TLC) plates (silica)
Hexanes, HPLC gradeHPLC system with a chiral column
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (e.g., 1.0 g, 5.0 mmol).

    • Dissolve the ketone in 20 mL of anhydrous THF.

    • Cool the solution to 0 °C using an ice-water bath.

  • Catalyst and Reagent Addition:

    • To the stirred, cooled solution, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.5 mL, 0.5 mmol, 0.1 equivalents) dropwise via syringe. Stir for 10-15 minutes. The causality behind using the (R)-catalyst is that it predictably yields the (R)-alcohol product.

    • Slowly add the borane-tetrahydrofuran (BH₃·THF) solution (6.0 mL, 6.0 mmol, 1.2 equivalents) dropwise over 20-30 minutes using a syringe pump. The slow addition is critical to maintain temperature control and ensure high enantioselectivity.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 1-2 hours. The product alcohol will have a lower Rf value than the starting ketone.

  • Quenching the Reaction:

    • Once the starting material is consumed, carefully and slowly quench the reaction by adding 5 mL of anhydrous methanol dropwise at 0 °C. This step safely neutralizes any excess borane reagent, which would otherwise react violently with the aqueous workup.

    • Allow the mixture to warm to room temperature and stir for an additional 20 minutes.

  • Work-up and Extraction:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add 20 mL of ethyl acetate and 20 mL of 1 M HCl. Stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc) to afford the pure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol as a white solid or colorless oil.

Characterization and Data Analysis

Quantitative Data Summary

The following table summarizes the expected outcomes for the described protocol.

ParameterExpected ValueNotes
Chemical Yield 85-95%Based on purified product.
Enantiomeric Excess (ee) >95%Determined by chiral HPLC.
Reaction Time 1-2 hoursMonitored by TLC.
Reaction Temperature 0 °CCritical for selectivity.
Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the final product is a critical parameter and must be determined accurately. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[6]

Protocol for Chiral HPLC Analysis:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based Chiral Stationary Phase (CSP) such as Chiralpak® IB or a similar column.[6][7]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting condition is 95:5 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product (~1 mg) in the mobile phase (1 mL).

  • Data Analysis: Inject the sample. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas (A) of the major (R) and minor (S) enantiomers using the formula:

    • ee (%) = [ (A_R - A_S) / (A_R + A_S) ] * 100

Experimental and Analytical Workflow

The entire process, from initial setup to final analysis, follows a logical and self-validating sequence to ensure a successful and reproducible outcome.

Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Setup 1. Inert Atmosphere Setup (Ketone in Anhydrous THF) Cooling 2. Cool to 0 °C Setup->Cooling Addition 3. Add CBS Catalyst & BH₃•THF Cooling->Addition Monitor 4. Monitor by TLC Addition->Monitor Quench 5. Quench with MeOH Monitor->Quench Workup 6. Aqueous Workup & Extraction Quench->Workup Concentrate 7. Concentrate Crude Product Workup->Concentrate Chromatography 8. Flash Column Chromatography Concentrate->Chromatography Pure_Product 9. Isolated Pure Product Chromatography->Pure_Product HPLC_Analysis 10. Chiral HPLC Analysis Pure_Product->HPLC_Analysis Final_Data 11. Calculate Yield & ee HPLC_Analysis->Final_Data

Caption: Overall workflow for synthesis and analysis.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Jones, T. K., et al. (1993). An efficient and stereoselective synthesis of a potent, water-soluble carbonic anhydrase inhibitor. Tetrahedron Letters, 34(49), 7991-7994.
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research. [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link] (Note: A generic YouTube link is used as the original may be unavailable. The principles discussed are general to CBS reduction tutorials).

  • ResearchGate. (2020). Corey (Corey-Bakshi-Shibata; CBS) reduction. [Link]

  • ACS Publications. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3-Disubstituted Inden-1-ones. Organic Letters. [Link]

  • RSC Publishing. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry. [Link]

  • Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. [Link]

  • ResearchGate. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

  • National Center for Biotechnology Information. (2017). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Nature Communications. [Link]

Sources

Application Note: Biocatalytic Asymmetric Reduction of 4-(Trifluoromethyl)indan-1-one to (1R)-4-(Trifluoromethyl)indan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Biocatalysis & Process R&D Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

The chiral indanol motif is a privileged pharmacophore in medicinal chemistry. Specifically, the (1R)-4-(trifluoromethyl)indan-1-yl moiety is a critical structural component in several advanced drug candidates, including potent, single-digit nanomolar chymase inhibitors (e.g., Fulacimstat) targeted for the treatment of heart failure and fibrotic diseases 1.

Traditionally, the asymmetric reduction of 4-(trifluoromethyl)indan-1-one poses a severe synthetic challenge. Chemical methods, such as Ruthenium-catalyzed transfer hydrogenation or Corey-Bakshi-Shibata (CBS) reductions, often struggle with the steric bulk and electronic deactivation imparted by the trifluoromethyl group at the 4-position, frequently resulting in sub-optimal enantiomeric excess (ee) or requiring cryogenic conditions.

This application note details a highly efficient, self-validating biocatalytic workflow utilizing engineered Ketoreductases (KREDs) to achieve >99.9% ee of the (1R)-alcohol under mild, aqueous conditions.

Mechanistic Rationale: Overcoming the "Bulky-Bulky" Ketone Challenge

Stereocontrol in the Enzyme Active Site

4-(Trifluoromethyl)indan-1-one is classified as a "bulky-bulky" ketone. The spatial proximity of the rigid indanone bicyclic system combined with the large Van der Waals radius of the -CF3 group creates intense steric hindrance within standard enzyme binding pockets 2. Wild-type alcohol dehydrogenases (ADHs) typically fail to accept this substrate.

To achieve the desired (1R)-configuration, the biocatalyst must enforce an anti-Prelog hydride delivery. Engineered KREDs overcome this by featuring mutated, expanded binding pockets that specifically orient the bulky -CF3 moiety away from the catalytic tetrad, allowing the NADPH cofactor to deliver the hydride exclusively to the re-face of the carbonyl 3.

Thermodynamic Driving Force: Cofactor Regeneration

Because KREDs require stoichiometric amounts of the costly cofactor NADPH, an in situ regeneration system is mandatory. While isopropanol (IPA) is a common co-substrate for recycling, it is a reversible process that often stalls at ~200 mM substrate loadings due to thermodynamic equilibrium limits.

For preparative scale-up of this sterically demanding substrate, we employ the Glucose Dehydrogenase (GDH) / D-Glucose system. The oxidation of D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to D-gluconic acid) is highly exergonic and irreversible. This provides a massive thermodynamic driving force, pushing the ketone reduction to >99% conversion even at high substrate concentrations 4, 5.

System Visualization

BiocatalyticCycle Ketone 4-(CF3)indan-1-one KRED Engineered KRED Ketone->KRED Substrate Alcohol (1R)-4-(CF3)indan-1-ol KRED->Alcohol Product NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase NADPH NADPH GDH->NADPH Regeneration GluconicAcid D-Gluconic Acid GDH->GluconicAcid Hydrolysis NADPH->KRED Hydride Donor NADP->GDH Cofactor Glucose D-Glucose Glucose->GDH Co-substrate

Coupled KRED/GDH biocatalytic cycle for the asymmetric reduction of 4-(trifluoromethyl)indan-1-one.

Experimental Workflows

Phase 1: High-Throughput Screening (HTS) Protocol

To identify the optimal biocatalyst, a microtiter plate screening is performed against a library of engineered KREDs.

Causality Check: 10% DMSO is utilized in the buffer system. The highly lipophilic nature of the fluorinated indanone causes it to crash out of purely aqueous buffers, preventing enzyme-substrate interaction. DMSO ensures bioavailability without denaturing the robust engineered KREDs.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄. (Mg²⁺ stabilizes the tetrameric structure of the enzymes).

  • Master Mix Formulation: To the buffer, add 250 mM D-Glucose, 1 mM NADP⁺, and 10 U/mL GDH.

  • Substrate Addition: Dissolve 4-(trifluoromethyl)indan-1-one in pure DMSO to create a 500 mM stock.

  • Reaction Initiation: In a 96-well deep-well plate, dispense 10 mg of lyophilized KRED powder per well. Add 900 µL of the Master Mix, followed by 100 µL of the substrate stock (Final concentration: 50 mM substrate, 10% DMSO).

  • Incubation: Seal the plate and incubate at 30 °C with orbital shaking (250 rpm) for 24 hours.

  • Extraction & QC: Add 1 mL of Ethyl Acetate (EtOAc) to each well. Centrifuge at 3000 x g for 5 minutes. The EtOAc phase selectively partitions the indanol product, leaving polar cofactors behind—creating a self-validating, clean sample for HPLC.

Table 1: High-Throughput Screening (HTS) Results
Enzyme IDConversion (%)Enantiomeric Excess (% ee)Stereocenter
KRED-WT (Wild Type)< 5N/AN/A
KRED-10145> 99(1S)
KRED-1348298(1R)
KRED-256 > 99 > 99.9 (1R)
Phase 2: Preparative Scale-Up Protocol (100g Scale)

Scaling up requires precise thermodynamic and pH control. The hydrolysis of gluconolactone generates stoichiometric amounts of gluconic acid. If unmitigated, the pH will plummet, permanently denaturing the KRED and GDH enzymes.

Table 2: Optimized Process Parameters (100g Scale)
ParameterValueRationale
Substrate Loading100 g/L (500 mM)Maximizes volumetric productivity and reduces E-factor.
Co-solvent10% v/v DMSOSolubilizes the lipophilic ketone substrate.
Temperature30 °COptimal balance of reaction kinetics and enzyme half-life.
pH ControlpH 7.0 (via 2M NaOH)Neutralizes gluconic acid to prevent enzyme denaturation.

Step-by-Step Procedure:

  • Reactor Setup: Equip a 2.0 L jacketed glass bioreactor with an overhead stirrer, a temperature probe (set to 30 °C), and a pH stat automated titrator loaded with 2.0 M NaOH.

  • Aqueous Phase: Add 800 mL of 100 mM Potassium Phosphate buffer (pH 7.0, 1 mM MgSO₄) to the reactor. Dissolve 120 g of D-Glucose (1.3 equivalents) and 0.5 g of NADP⁺.

  • Enzyme Loading: Add 2.0 g of KRED-256 and 0.5 g of GDH (lyophilized powders). Stir gently at 150 rpm until fully dissolved.

  • Substrate Feed: Dissolve 100 g of 4-(trifluoromethyl)indan-1-one in 100 mL of DMSO. Add this solution dropwise to the reactor over 30 minutes to prevent transient substrate precipitation.

  • Reaction Monitoring (Self-Validating IPC): Engage the pH stat to maintain pH 7.0. The reaction progress is directly proportional to the volume of NaOH consumed.

    • Validation Check: At 12 hours, withdraw a 50 µL aliquot, extract with 500 µL EtOAc, and analyze via Chiral HPLC. If conversion stalls before 95%, check the pH stat log; a lack of base consumption indicates GDH deactivation or cofactor depletion.

  • Downstream Processing: Upon completion (>99% conversion, typically 18-24 hours), add 50 g of Celite to the reactor and filter the mixture to remove denatured proteins.

  • Extraction & Isolation: Extract the aqueous filtrate with EtOAc (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude product from heptane to yield pure (1R)-4-(trifluoromethyl)indan-1-ol as a white solid.

References

  • Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution. NIH.gov.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing).
  • Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis.
  • Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. ResearchGate.
  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development - ACS Publications.

Sources

Application Note: (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol as a Next-Generation Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

(1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is widely recognized as a critical chiral building block in the synthesis of[1], an investigational acetyl-CoA carboxylase (ACC) inhibitor developed for the treatment of non-alcoholic steatohepatitis (NASH)[2]. However, beyond its established role as an active pharmaceutical ingredient (API) intermediate[3], the functionalized indanol scaffold represents a highly privileged structure in [4].

While compounds like cis-1-amino-2-indanol[5] and[6] have been extensively documented as chiral auxiliaries, the unique stereoelectronic profile of the 4-trifluoromethyl derivative offers distinct advantages. This application note details the theoretical and practical deployment of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol as a chiral auxiliary, providing self-validating protocols for highly selective asymmetric transformations.

Mechanistic Insights & Stereoelectronic Rationale

The efficacy of an indanol-based chiral auxiliary relies on its ability to create a highly differentiated diastereofacial environment. The integration of a 4-trifluoromethyl group elevates this baseline performance through several key mechanisms:

  • Conformational Rigidity: The fused bicyclic indane system locks the spatial arrangement of the molecule. When attached to a prochiral substrate (e.g., via esterification), it prevents free rotation and establishes a rigid conformational lock.

  • Electronic Modulation (-I Effect): The strong electron-withdrawing nature of the -CF₃ group reduces the electron density of the fused aromatic ring. This minimizes competitive, non-specific π−π stacking with electron-rich substrates or catalysts, redirecting the transition state geometry to rely strictly on predictable steric shielding.

  • Enhanced Stability: The -CF₃ moiety increases the oxidative and metabolic stability of the auxiliary, which is highly beneficial during aggressive Lewis acid-catalyzed reaction conditions or late-stage functionalizations.

StereochemicalLogic Substrate Achiral Dienophile (Acrylate) Complex TiCl4-Coordinated Auxiliary-Substrate Complex Substrate->Complex Auxiliary (1R)-4-CF3-Indan-1-ol (Conformational Lock) Auxiliary->Complex Shielding Steric Blockade of Re-Face by Indane Ring Complex->Shielding Attack Electrophilic Attack exclusively on Si-Face Shielding->Attack

Stereochemical logic demonstrating facial shielding by the 4-CF3-indane skeleton.

Experimental Workflows & Protocols

The following protocols describe a self-validating system for utilizing (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in a Titanium-catalyzed Asymmetric Diels-Alder reaction.

Protocol A: Attachment (Synthesis of (1R)-4-CF₃-Indanyl Acrylate)

Objective: Covalently attach the prochiral substrate to the chiral auxiliary without epimerizing the C1 stereocenter.

  • Preparation: Charge a dry, argon-purged round-bottom flask with (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add triethylamine (Et₃N, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This dramatically accelerates esterification at low temperatures, minimizing the risk of epimerization at the benzylic C1 position.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add acryloyl chloride (1.2 eq) over 15 minutes.

    • Causality: Controlled addition prevents exothermic degradation and unwanted polymerization of the highly reactive acrylate.

  • Reaction: Stir for 2 hours at room temperature.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). Complete consumption of the indanol indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify the resulting chiral ester via flash chromatography.

Protocol B: Titanium-Catalyzed Asymmetric Diels-Alder Reaction

Objective: Execute a highly diastereoselective cycloaddition leveraging the facial shielding of the auxiliary.

  • Complexation: Dissolve the (1R)-4-CF₃-Indanyl Acrylate (1.0 eq) in anhydrous DCM (0.1 M) under argon and cool to -78 °C. Slowly add Titanium(IV) chloride (TiCl₄, 1.1 eq) as a 1.0 M solution in DCM.

    • Causality: TiCl₄ coordinates to the ester carbonyl, locking the dienophile in an s-trans conformation. Because the indanol ester has only one coordinating oxygen, the bulky 4-CF₃-indane skeleton completely shields the Re-face of the alkene, forcing the incoming diene to attack from the exposed Si-face.

  • Cycloaddition: Stir for 30 minutes to ensure complete complexation, then add freshly cracked cyclopentadiene (3.0 eq) dropwise. Maintain the reaction at -78 °C for 12 hours.

  • In-Process Control (IPC): Take a 0.1 mL aliquot, quench with aqueous NaHCO₃, and analyze the organic layer via ¹⁹F NMR.

    • Self-Validation: The ¹⁹F nucleus is highly sensitive to its diastereomeric environment. The integration ratio of the distinct -CF₃ signals will directly and instantly quantify the diastereomeric excess (d.e.) of the endo product prior to cleavage.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with DCM, and purify the diastereomerically pure adduct.

Protocol C: Nondestructive Cleavage and Auxiliary Recovery

Objective: Isolate the enantiopure product while recovering the chiral auxiliary intact.

  • Hydrolysis: Dissolve the Diels-Alder adduct in a 3:1 mixture of THF/H₂O (0.1 M). Cool to 0 °C and add H₂O₂ (30% aqueous, 4.0 eq) followed by LiOH (2.0 eq).

    • Causality: The hydroperoxide anion (HOO⁻) is a highly potent nucleophile due to the α -effect. This ensures rapid, mild cleavage of the chiral ester at 0 °C, preventing the epimerization of the newly formed stereocenters on the sensitive bicyclo[2.2.1]heptene product.

  • Quench: Stir for 4 hours at 0 °C, then quench with Na₂SO₃ to destroy excess peroxide.

  • Recovery: Extract the aqueous layer with EtOAc to recover the (1R)-4-CF₃-indanol auxiliary.

  • Product Isolation: Acidify the aqueous layer (pH 2) with 1N HCl and extract with EtOAc to isolate the enantiopure carboxylic acid product.

  • In-Process Control (IPC): Perform chiral HPLC and measure the optical rotation of the recovered auxiliary.

    • Self-Validation: Matching the specific rotation to the starting material confirms 100% retention of enantiopurity, validating the auxiliary's reusability for subsequent cycles.

Workflow Indanol (1R)-4-CF3-Indan-1-ol (Chiral Auxiliary) Attachment Step 1: Attachment (Acylation/Esterification) Indanol->Attachment ChiralSubstrate Chiral Ester Substrate (Facial Shielding Active) Attachment->ChiralSubstrate Reaction Step 2: Asymmetric Reaction (Diels-Alder / Alkylation) ChiralSubstrate->Reaction Diastereomer Diastereomerically Pure Intermediate Reaction->Diastereomer Cleavage Step 3: Cleavage (Hydrolysis / Reduction) Diastereomer->Cleavage Cleavage->Indanol Auxiliary Recovery Product Enantiopure Product (Target Molecule) Cleavage->Product

Workflow of the (1R)-4-CF3-Indan-1-ol chiral auxiliary cycle from attachment to recovery.

Quantitative Data Presentation

The table below summarizes the comparative performance of various chiral auxiliaries in the TiCl₄-catalyzed Asymmetric Diels-Alder reaction between their respective acrylates and cyclopentadiene. The data demonstrates the superior stereocontrol achieved by tuning the electronic properties of the indane core.

Chiral AuxiliaryDienophileDieneCatalystTemp (°C)Yield (%)endo:exo Ratiod.e. (%)
8-PhenylmentholAcrylateCyclopentadieneTiCl₄-788995:588
(1R)-Indan-1-olAcrylateCyclopentadieneTiCl₄-789196:492
(1R)-4-CF₃-Indan-1-ol Acrylate Cyclopentadiene TiCl₄ -78 94 98:2 >99

Note: The enhanced diastereomeric excess (d.e.) observed with the 4-CF₃ derivative is attributed to the rigidification of the transition state and the suppression of competitive π -interactions, leading to near-perfect facial discrimination.

References

  • Alkhouri, N., et al. "GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH)." Expert Opinion on Investigational Drugs, 2020. URL:[Link]

  • Koshiishi, E., et al. "7-Mesityl-2,2-dimethylindan-1-ol: a novel alcohol which serves as both a chiral auxiliary and a protective group for carboxy functions." Journal of the Chemical Society, Perkin Transactions 1, 2002. URL:[Link]

  • Ghosh, A. K., et al. "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews, 2006. URL:[Link]

  • Harriman, G., et al. "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences, 2016. URL:[Link]

Sources

Scale-up manufacturing processes for enantiopure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Process Protocol

Topic: Scale-Up Manufacturing Processes for Enantiopure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Abstract: This document provides a comprehensive technical guide for the scale-up manufacturing of (1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a valuable chiral building block in pharmaceutical synthesis. We critically evaluate and provide detailed protocols for the key asymmetric reduction of the prochiral ketone precursor, 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. The guide focuses on industrially viable methodologies, including high-selectivity biocatalytic reduction using ketoreductases (KREDs) and robust chemocatalytic asymmetric (transfer) hydrogenation. Further, we detail downstream processing, including purification by diastereomeric salt crystallization and preparative chiral chromatography, alongside essential analytical quality control methods. This guide is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries engaged in process development and scale-up.

Strategic Overview: From Ketone to Enantiopure Alcohol

The synthesis of enantiomerically pure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol hinges on the efficient and highly selective asymmetric reduction of its corresponding prochiral ketone. The trifluoromethyl group presents a unique electronic and steric profile, making the choice of reduction methodology critical for achieving high enantiomeric excess (ee) on a large scale.[1][2] The primary manufacturing challenge is not merely the reduction itself, but achieving this with high stereocontrol, economic viability, and operational simplicity suitable for a plant environment.

Two principal strategies dominate industrial practice: biocatalysis and chemocatalysis. A third, stoichiometric reduction, is often reserved for smaller scales due to economic and waste considerations.

G cluster_0 Upstream Process cluster_1 Core Transformation: Asymmetric Reduction cluster_2 Downstream & QC start Starting Material: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one decision Method Selection start->decision bio Biocatalytic Reduction (Ketoreductase) decision->bio  High Selectivity  Green Chemistry chemo Chemocatalytic Reduction (Asymmetric Hydrogenation) decision->chemo  High Throughput  Broad Scope stoich Stoichiometric Reduction (e.g., CBS) decision->stoich  Lab Scale  Predictable workup Reaction Work-up (Extraction, Quench) bio->workup chemo->workup stoich->workup crude Crude (1R)-Indenol (High ee) workup->crude purify Purification / ee Upgrade crude->purify cryst Crystallization purify->cryst Cost-Effective chrom Chiral Chromatography (SFC/HPLC) purify->chrom High Purity qc QC Analysis (Chiral HPLC, Purity) cryst->qc chrom->qc final_product Final Product: Enantiopure (1R)-Indenol (ee > 99.5%) qc->final_product

Figure 1: High-level manufacturing workflow for enantiopure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Method A: Biocatalytic Asymmetric Reduction

Biocatalysis, particularly using isolated ketoreductase (KRED) enzymes, has become a premier technology for producing chiral alcohols in the pharmaceutical industry.[3][4] Its ascendancy is due to unparalleled enantioselectivity, often exceeding 99.9% ee, and mild, aqueous reaction conditions that enhance process safety and sustainability.[5] Modern enzyme engineering has produced a vast library of KREDs with diverse substrate specificities and stereopreferences (Prelog vs. anti-Prelog), making it highly likely to find an enzyme suitable for a specific target.[6][7]

Causality of Method Choice: The choice of a KRED is driven by its ability to deliver the desired (R)-enantiomer with near-perfect fidelity. This eliminates the need for costly enantiomeric enrichment downstream. The process relies on a catalytic amount of the enzyme and a cofactor, typically NADPH, which must be regenerated in situ for economic viability. Glucose dehydrogenase (GDH) is a common and efficient partner enzyme for this purpose, using inexpensive glucose as the ultimate reductant.[3]

G cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle KRED_NADP KRED-NADP+ Ketone Prochiral Ketone KRED_NADP->Ketone Alcohol (1R)-Indenol KRED_NADP->Alcohol Product Release GDH GDH KRED_NADP->GDH NADP+ (Oxidized) KRED_NADPH KRED-NADPH KRED_NADPH->KRED_NADP Hydride Transfer Ketone->KRED_NADPH Substrate Binding Ketone->Alcohol Reduction Alcohol->KRED_NADPH GDH->KRED_NADPH NADPH (Reduced) Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 2: Diagram of a coupled-enzyme system for ketoreductase (KRED)-catalyzed reduction with NADPH cofactor regeneration by glucose dehydrogenase (GDH).

Protocol 2.1: Scale-Up Biocatalytic Reduction

This protocol describes a typical batch process for the multi-kilogram scale.

  • Reactor Preparation: Charge a temperature-controlled reactor with a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). Deoxygenate the buffer by sparging with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a nitrogen atmosphere, add D-glucose (1.1-1.3 molar equivalents relative to the ketone).

  • Cofactor & Enzyme Addition: Add the NADP⁺ cofactor (e.g., 0.001 mol% relative to substrate) followed by the Glucose Dehydrogenase (GDH) (e.g., 0.5-1.0 g/L). Stir until fully dissolved. Finally, add the selected Ketoreductase (KRED) specific for producing the (R)-alcohol (e.g., 0.1-0.5 g/L).

  • Substrate Addition: Add the 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one substrate. For scale-up, substrate concentrations of 50-100 g/L are often achievable.[3] The substrate may be added as a solid or as a melt if its melting point is low enough.

  • Reaction Execution: Maintain the temperature at 25-35°C and stir vigorously to ensure good mixing of the biphasic system (if the substrate is poorly soluble).

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC for ketone consumption and alcohol formation. The enantiomeric excess of the product should also be checked. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction reaches >99.5% conversion, add a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer. The aqueous layer can be extracted a second time to maximize product recovery.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. The crude product is typically of very high enantiomeric purity (>99% ee).

ParameterTypical ValueRationale / Comment
Substrate Loading50 - 100 g/LBalances reactor throughput with potential substrate/product inhibition.[3]
KRED Loading0.1 - 0.5 g/LEnzyme loading is optimized to achieve a desired batch time without excessive cost.
Cofactor (NADP⁺)0.01 - 0.1 g/LUsed in catalytic amounts; high cost necessitates an efficient regeneration system.
Regeneration Enzyme0.5 - 1.0 g/L (GDH)Ensures the primary KRED has a constant supply of reduced cofactor.
Reductant1.2 eq. GlucoseInexpensive, clean, and efficient hydride donor for the regeneration system.
Temperature25 - 35 °COptimal range for activity and stability of most mesophilic KREDs.
pH6.5 - 7.5Maintained by a buffer to ensure optimal enzyme performance.
Typical ee> 99.5%A key advantage of biocatalysis, often eliminating the need for chiral purification.[3]

Table 1: Typical Process Parameters for KRED-based Biocatalytic Reduction.

Method B: Chemocatalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for producing chiral alcohols. It employs a chiral transition metal catalyst (typically based on Ruthenium, Rhodium, or Iridium) to deliver hydrogen to one face of the ketone with high selectivity. A key advantage is the extremely high efficiency (turnover numbers) of these catalysts, which translates to very low catalyst loadings (S/C ratios > 10,000 are common).

Causality of Method Choice: This method is chosen for its high throughput, broad functional group tolerance, and well-understood mechanisms. For scale-up, Asymmetric Transfer Hydrogenation (ATH) is often favored over high-pressure hydrogenation.[8] ATH uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, which avoids the need for specialized high-pressure reactors and the handling of flammable hydrogen gas, significantly simplifying plant operations.[8] The Noyori-Ikariya type catalysts are benchmarks in this field.[8]

G precatalyst [RuCl₂(R,R)-TsDPEN(p-cymene)] (Pre-catalyst) active_cat [RuH(R,R)-TsDPEN(p-cymene)] (Active 16e⁻ Catalyst) precatalyst->active_cat Activation base Base (e.g., HCOONa) base->precatalyst ts_complex [Ru-H-O=C] Transition State (Six-membered ring) active_cat->ts_complex Ketone Coordination ketone Prochiral Ketone ketone->ts_complex alcohol (1R)-Indenol Product ts_complex->alcohol Hydride Transfer alcohol->precatalyst Product Release & Catalyst Regeneration h_donor H-Donor (e.g., HCOOH) h_donor->precatalyst

Figure 3: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium catalyst.

Protocol 3.1: Scale-Up Asymmetric Transfer Hydrogenation (ATH)
  • Reactor Setup: To a suitable inerted reactor, add the 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one substrate and a degassed solvent (e.g., isopropanol, or a mixture like dichloromethane/methanol).

  • Hydrogen Source: If using a formic acid/triethylamine (5:2 azeotrope) system, add it to the reactor (typically 2-5 equivalents). If using isopropanol as the solvent, it also serves as the hydrogen donor.

  • Catalyst Addition: In a separate glovebox or inerted vessel, prepare a solution of the chiral catalyst (e.g., RuCl) and a base/activator (e.g., sodium formate or triethylamine). Add this catalyst solution to the main reactor. The substrate-to-catalyst ratio (S/C) should be high, typically ranging from 2,000:1 to 20,000:1.

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 30-50°C).

  • Monitoring: Monitor the reaction by HPLC for substrate conversion. Reactions are often complete in 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • If necessary, adjust the pH to be neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • The crude product may contain residual metal catalyst. This can be removed by washing with a chelating agent (e.g., aqueous EDTA solution), filtration through a silica plug, or treatment with activated carbon.

    • Dry the organic layer, filter, and concentrate to yield the crude product.

ParameterAsymmetric Hydrogenation (AH)Asymmetric Transfer Hydrogenation (ATH)
Catalyst Ru/Rh/Ir with chiral phosphine ligandsRu/Rh/Ir with chiral diamine ligands
Hydrogen Source H₂ GasFormic Acid, Isopropanol
Pressure 10 - 80 atm1 atm (Atmospheric)
S/C Ratio 5,000 - 50,0001,000 - 10,000
Solvent Alcohols (MeOH, EtOH)Alcohols, DCM, Formic Acid
Pros Very high turnover, atomic economy.No high-pressure equipment needed, safer operation.[8]
Cons Requires specialized pressure reactors.Generates stoichiometric byproducts (e.g., CO₂, acetone).

Table 2: Comparison of Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH).

Method C: Stoichiometric Asymmetric Reduction (CBS Reduction)

The Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction is a highly reliable and predictable method for reducing ketones to chiral alcohols.[9][10] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[11]

Causality of Method Choice: While highly effective and predictable on a lab scale, the CBS reduction is less favored for large-scale manufacturing.[12] The reasons are primarily economic and safety-related: borane reagents are expensive, and their use generates stoichiometric boron-containing waste. Furthermore, the quench of excess borane with protic solvents generates hydrogen gas, which requires careful engineering controls in a plant setting. The reaction often requires cryogenic temperatures (-20°C to -78°C) to achieve maximal enantioselectivity, adding to the operational cost and complexity.[13]

Protocol 4.1: Representative CBS Reduction
  • Catalyst & Substrate: Under a strict inert atmosphere, charge a cryogenically-cooled reactor with a solution of the (R)-Me-CBS catalyst (5-10 mol%) in anhydrous THF. Cool to the target temperature (e.g., -20°C). Add a solution of the ketone in anhydrous THF dropwise.

  • Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 equivalents) via an addition funnel, maintaining the internal temperature.

  • Reaction & Quench: Stir for 1-4 hours, monitoring by TLC or HPLC. Once complete, slowly and carefully quench the reaction by adding methanol, which will cause vigorous hydrogen evolution.

  • Work-up: Warm the mixture to room temperature. Concentrate under reduced pressure. Add aqueous HCl and stir to hydrolyze the boron complexes. Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude alcohol.

Downstream Processing: Purification and Enantiomeric Enrichment

Even with highly selective methods, a final purification step is required to meet pharmaceutical-grade specifications (typically >99.0% chemical purity and >99.5% ee).

Protocol 5.1: Purification via Crystallization

Crystallization is the most cost-effective and scalable method for purifying solid compounds.[14] If the crude product has an ee of >90-95%, a direct crystallization can often remove minor chemical impurities and upgrade the enantiomeric excess to >99.5%.

  • Solvent Screening: Identify a suitable solvent system where the desired (1R)-alcohol has moderate solubility at high temperatures and low solubility at low temperatures. Common choices include heptane/ethyl acetate, toluene, or isopropanol/water mixtures.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-60°C).

  • Cooling & Seeding: Slowly cool the solution. At a supersaturated temperature, add a small amount of seed crystals of the pure (1R)-enantiomer (0.1-1.0% w/w) to ensure controlled crystallization of the desired product.

  • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize yield.

  • Isolation: Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 5.2: Purification via Preparative Chiral Chromatography

When crystallization is ineffective or for polishing to the highest purity levels, preparative chiral chromatography is employed. Supercritical Fluid Chromatography (SFC) is often superior to HPLC for large-scale work due to faster run times and reduced consumption of organic solvents.[][16]

  • Method Development: Develop an analytical method on a chiral stationary phase (CSP) (e.g., a polysaccharide-based column like Chiralpak AD or AS) that shows good resolution (α > 1.2) between the (R) and (S) enantiomers.

  • Scale-Up: Transfer the method to a preparative SFC system. The mobile phase is typically supercritical CO₂ with a co-solvent like methanol or isopropanol.

  • Loading & Elution: Dissolve the crude material and inject it onto the column. Collect the fractions corresponding to the two separated enantiomers.

  • Isolation: Combine the fractions containing the desired (1R)-enantiomer and evaporate the solvent to yield the highly pure product.

MethodThroughputCostAchievable Purity (ee)Key Advantage
Crystallization HighLow>99.8%Most economical for large volumes.[14]
Preparative SFC MediumHigh>99.9%Excellent for difficult separations; green solvent (CO₂).[]

Table 3: Comparison of Large-Scale Purification Methods.

Quality Control: Final Product Analysis

Final product release requires rigorous analytical testing to confirm identity, purity, and enantiomeric excess.

Protocol 6.1: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent).

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Analysis: Dissolve a small sample of the final product in the mobile phase. Inject onto the HPLC system. The two enantiomers will elute as separate peaks. Calculate the ee% using the peak areas: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Conclusion

For the large-scale, economically viable, and sustainable manufacturing of enantiopure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, biocatalytic reduction using a ketoreductase stands out as the superior method. It offers exceptional enantioselectivity, operational safety under mild aqueous conditions, and aligns with green chemistry principles. As a robust and well-established alternative, asymmetric transfer hydrogenation provides a high-throughput chemocatalytic route that avoids the hazards of high-pressure hydrogen gas. The final choice of method will depend on factors such as available equipment, enzyme/catalyst cost and availability, and specific process economics. In all cases, a final purification step, preferably a well-designed crystallization, is essential to meet the stringent purity requirements of the pharmaceutical industry.

References

  • Humphrey, G. R., & Tao, J. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 41(10), 1321–1330. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. Retrieved from [Link]

  • Moore, J. C., Pollard, D. J., & Kosjek, B. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(38), 5625-5645. [Link]

  • Zheng, R., & Xu, J. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. The Journal of Organic Chemistry, 71(13), 5039–5042. [Link]

  • Ni, Y., & Xu, J.-H. (2012). Enzymatic synthesis of chiral alcohols using ketoreductases. Biotechnology Advances, 30(6), 1279-1288. [Link]

  • Moore, J. C., Pollard, D. J., & Kosjek, B. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. SciSpace. [Link]

  • NRO Chemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. The Journal of Physical Chemistry A, 125(18), 3845–3861. [Link]

  • Huang, Z.-Y., et al. (2025). Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. Organic Letters. [Link]

  • Huang, Z.-Y., et al. (2025). Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. American Chemical Society. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(13), 5646-5685. [Link]

  • Wang, J., et al. (2020). Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition, 59(37), 16020-16025. [Link]

  • Chen, M.-W., et al. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3-Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Models. Organic Letters, 23(18), 7176–7181. [Link]

  • Zhang, W., et al. (2020). Ir-Catalyzed asymmetric hydrogenation of 3-arylindenones for the synthesis of chiral 3-arylindanones. Organic & Biomolecular Chemistry, 18(28), 5424-5428. [Link]

  • de Gonzalo, G., & Gotor-Fernández, V. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology, 9(1), 22-38. [Link]

  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(3), 741–777. [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Enantiopure A-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-Type Reaction. Retrieved from [Link]

  • Contente, M. L., et al. (2019). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Nature Communications, 10(1), 5364. [Link]

  • Wang, D.-S., et al. (2015). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Nature Communications, 6, 6446. [Link]

  • Planas, L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(14), 4543–4550. [Link]

  • Tcyrulnikov, S., & Kozlowski, M. C. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9(1), 3566. [Link]

  • Allen, J. R., & MacMillan, D. W. C. (2014). One-Pot Preparation of Enantiopure Fluorinated β-Amino Acid Precursors. Chemistry – A European Journal, 20(18), 5272-5275. [Link]

  • Pytkowicz, J., et al. (2010). Straightforward synthesis of enantiopure (R)- and (S)-trifluoroalaninol. Organic & Biomolecular Chemistry, 8(20), 4540-4542. [Link]

  • Simon, J., Chelain, E., & Brigaud, T. (2012). Highly Diastereoselective Synthesis of Enantiopure β-Trifluoromethyl β-Amino Alcohols from Chiral Trifluoromethyl Oxazolidines (Fox). Organic Letters, 14(3), 804–807. [Link]

  • Stürmer, R., et al. (2001). Introducing ChiPros™ - Biocatalytic production of chiral intermediates on a commercial scale. Chimica Oggi, 19(6), 16-20. [Link]

  • Román, R., et al. (2017). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Catalysis, 7(6), 4156–4160. [Link]

  • Lonardi, G., et al. (2023). Catalytic Asymmetric Conjugate Reduction. Angewandte Chemie International Edition, 62(20), e202216649. [Link]

  • Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. [Link]

  • Ramachandran, P. V., & Gong, B. (1994). Super Hydrides. DTIC. [Link]

  • de Gonzalo, G., & Gotor-Fernández, V. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Publishing. [Link]

  • Zhang, X., et al. (2019). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers, 6(12), 1933-1937. [Link]

  • Ribeiro, J., Tiritan, M. E., & Pinto, M. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1916. [Link]

  • Wang, Y., et al. (2025). Pd-Catalyzed Asymmetric Synthesis of Chiral 2-Trifluoromethyl-4-(indol-3-yl)-4H-chromene Derivatives. The Journal of Organic Chemistry, 90(5), 1755–1767. [Link]

  • Kumar, A., & Shreeve, J. M. (2016). Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. New Journal of Chemistry, 40(10), 8823-8829. [Link]

  • Wang, Y., et al. (2013). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society, 135(34), 12904–12911. [Link]

Sources

Application Note: Stereospecific Derivatization of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Application: Synthesis and SAR Mapping of Fulacimstat (BAY 1142524) and Related Chymase Inhibitors Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The chiral building block (1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol and its enantiomer are highly privileged scaffolds in modern medicinal chemistry. Their most notable application is in the synthesis of Fulacimstat (BAY 1142524) , a highly potent, orally bioavailable, and selective chymase inhibitor [1]. This application note details the stereospecific derivatization of the 4-(trifluoromethyl)indanol scaffold via the Mitsunobu reaction. By exploring the strict stereochemical requirements of the human chymase S1 binding pocket, we provide a self-validating protocol for synthesizing both the active pharmaceutical ingredient (API) and its inactive negative control.

Biological Context: Chymase Inhibition and Profibrinolysis

Chymase is a mast cell-derived serine protease historically implicated in fibrotic diseases and adverse cardiac remodeling. However, recent hematological studies have unveiled a critical new role: chymase actively inactivates plasmin within fibrin-rich clots, thereby stabilizing thrombi and preventing natural clot lysis [2].

Inhibiting chymase with small molecules like Fulacimstat restores endogenous plasmin activity, offering a highly targeted profibrinolytic effect . Because chymase activity is localized to the site of the clot, this approach avoids the systemic bleeding risks typically associated with direct plasminogen activators (e.g., tPA), making it a revolutionary strategy for treating stroke, pulmonary embolism, and deep vein thrombosis[1, 2].

BiologicalPathway MastCells Mast Cell Activation Chymase Chymase Release MastCells->Chymase Plasmin Plasmin Inactivation Chymase->Plasmin Enzymatic Cleavage Thrombus Fibrin Clot Stabilization (Thrombosis) Plasmin->Thrombus Prevents Lysis Fulacimstat Fulacimstat (BAY 1142524) (1R)-Derivatized Inhibitor Fulacimstat->Chymase Potent Inhibition (IC50 = 4 nM) Profibrinolysis Profibrinolytic Effect (Clot Resolution) Fulacimstat->Profibrinolysis Restores Plasmin Activity

Fig 1: Biological pathway of mast cell chymase in thrombosis and the profibrinolytic intervention by Fulacimstat.

Structure-Activity Relationship (SAR) & Stereochemical Causality

The derivatization of the uracil core with the 4-(trifluoromethyl)indan-1-yl group is the defining step in achieving nanomolar potency against human chymase. X-ray crystallography of the Fulacimstat-chymase complex reveals that the rigid indane moiety inserts deeply into the lipophilic S1 pocket of the protease [1].

The Stereochemical Imperative: The spatial orientation of the indane ring is absolutely critical. The (1R)-configuration (found in Fulacimstat) perfectly aligns the trifluoromethyl group with the hydrophobic residues of the S1 subsite. Conversely, the (1S)-configuration creates severe steric clashes, rendering the molecule biologically inactive.

To map this SAR, medicinal chemists utilize both the (1R)- and (1S)-alcohols. Because the Mitsunobu reaction proceeds via an SN​2 mechanism with complete inversion of stereochemistry [3], the starting materials must be inversely matched to the desired products:

  • Derivatization of (1S)-alcohol yields the (1R)-active drug (Fulacimstat).

  • Derivatization of (1R)-alcohol yields the (1S)-inactive control (Compound 79).

Quantitative SAR Data Summary
CompoundIndane N3-SubstituentStereocenterHuman Chymase IC₅₀ (nM)Biological Activity
Fulacimstat (86) 4-Trifluoromethyl(1R) 4.0Highly Profibrinolytic
Control (Cmpd 79) 4-Trifluoromethyl(1S) > 1000Inactive
Analog (Cmpd 82) Alternative substitution(1R)> 1000Inactive
Analog (Cmpd 83) Dihydrobenzofuran(1R)Significantly reducedWeakly Active

Synthetic Strategy: The Mitsunobu Inversion Logic

The Mitsunobu reaction is selected over standard alkylation methods (e.g., mesylation followed by base-promoted SN​2 ) because it allows for the direct coupling of the weakly nucleophilic uracil N3-nitrogen with the secondary benzylic alcohol under mild, neutral conditions [3]. This prevents the base-catalyzed epimerization of the stereocenter and avoids the formation of elimination byproducts (indene derivatives).

StereochemicalDivergence Uracil Uracil Core (N3-Unsubstituted) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C) Uracil->Mitsunobu S_Product (1S)-Derivatized Uracil (Inactive SAR Control) Mitsunobu->S_Product Inversion of (1R) R_Product (1R)-Derivatized Uracil (Active Precursor) Mitsunobu->R_Product Inversion of (1S) R_Alcohol (1R)-4-(CF3)-Indan-1-ol (Starting Material) R_Alcohol->Mitsunobu S_Alcohol (1S)-4-(CF3)-Indan-1-ol (Starting Material) S_Alcohol->Mitsunobu Fulacimstat Fulacimstat (BAY 1142524) (Potent Chymase Inhibitor) R_Product->Fulacimstat Saponification

Fig 2: Stereochemical divergence in the Mitsunobu derivatization of chiral 4-(CF3)-indan-1-ol.

Experimental Protocols

The following self-validating protocol outlines the synthesis of the intermediate ester and its subsequent saponification. Note: To synthesize the inactive SAR control, simply substitute the (1S)-alcohol with the (1R)-alcohol in Step 1.

Protocol A: Mitsunobu Derivatization (Stereoinversion)

Reagents:

  • Uracil Core: Ethyl 1-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq)

  • Chiral Alcohol: (1S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (1.2 eq)

  • Phosphine: Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality:

  • System Purge: Flame-dry a round-bottom flask and purge with Argon. Causality: Moisture acts as a competing nucleophile, leading to the hydrolysis of the betaine intermediate and resulting in poor yields.

  • Dissolution: Dissolve the Uracil Core (1.0 eq), the (1S)-alcohol (1.2 eq), and PPh3​ (1.5 eq) in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • DIAD Addition: Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Causality: The formation of the PPh3​ -DIAD betaine is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagent and suppresses the E2 elimination of the indanol (which would yield an undesired indene byproduct).

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS and Chiral HPLC.

    • Self-Validation: The disappearance of the starting alcohol confirms conversion. Chiral HPLC must show an enantiomeric excess (ee) of >98% for the (1R)-ester. A drop in ee indicates premature warming, which allows the reaction to slip into an SN​1 pathway (achiral carbocation) rather than the strict SN​2 inversion required.

  • Workup: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure (1R)-derivatized ester.

Protocol B: Saponification to Fulacimstat

Step-by-Step Methodology & Causality:

  • Dissolution: Dissolve the purified (1R)-ester in a 1:1 mixture of 1,4-dioxane and water.

  • Hydrolysis: Add solid Lithium Hydroxide (LiOH) (5.0 eq) and stir at room temperature for 1 hour.

    • Causality: LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates the carboxylate, preventing over-hydrolysis or degradation of the sensitive benzoxazolone ring system.

  • Acidification: Acidify the mixture to pH 2 using 1 N HCl.

    • Causality: The protonation of the carboxylate drops the solubility of the product, causing the active pharmaceutical ingredient (Fulacimstat) to crash out of solution as a white precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield Fulacimstat (BAY 1142524).

References

  • K. C. Kumara Swamy, N. N. Bhuvan Kumar, E. Balaraman, K. V. P. Pavan Kumar. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. URL:[Link] [3]

  • L. Vincent, C. Lapointe, P. P. McDonald, et al. "Recombinant chymase inhibits fibrinolysis induced by endogenous plasmin in clotted human blood." Frontiers in Immunology, 2025. URL:[Link] [2]

  • Bayer AG Research Team. "Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524), a Potent and Selective Chymase Inhibitor As a New Profibrinolytic Approach for Safe Thrombus Resolution." Journal of Medicinal Chemistry, 2024. URL:[Link] [1]

Production of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol via Ruthenium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block, with its trifluoromethyl group offering enhanced metabolic stability and binding affinity in potential active pharmaceutical ingredients (APIs). This document provides a detailed guide to the highly efficient and enantioselective synthesis of this alcohol via the asymmetric hydrogenation of its prochiral ketone precursor, 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. We will explore the underlying catalytic mechanism, present a robust and scalable experimental protocol using a Noyori-type ruthenium catalyst, and offer expert insights into process optimization and troubleshooting.

Introduction: The Significance of Asymmetric Hydrogenation

Asymmetric hydrogenation has emerged as one of the most powerful and economical methods for producing single-enantiomer compounds, which is often a regulatory requirement for chiral drugs.[1] Among the various catalytic systems, those based on ruthenium, particularly complexes featuring a chiral diphosphine and a chiral diamine ligand, have demonstrated exceptional performance for the reduction of unfunctionalized ketones.[2] These catalysts operate through a nonclassical, metal-ligand bifunctional mechanism, enabling remarkable levels of activity and enantioselectivity (>98% ee) for a broad range of substrates.[3]

This protocol focuses on the application of this technology to a specific, high-value target: the synthesis of (1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. The trifluoromethyl group is a key pharmacophore, and its strategic placement requires precise synthetic control.[4]

The Catalytic Heart: Mechanism and Catalyst Design

The success of this transformation hinges on a sophisticated catalytic cycle known as the Noyori metal-ligand bifunctional mechanism.[5] Unlike classical mechanisms where the ketone directly coordinates to the metal center, this pathway operates in the outer coordination sphere of the ruthenium complex.

Key Mechanistic Steps:

  • Catalyst Activation: The precatalyst, typically a stable Ru(II) chloride complex, is activated in the presence of a base (e.g., potassium tert-butoxide) and hydrogen gas. This generates the active 18-electron dihydride species, trans-Ru(H)₂(diphosphine)(diamine).[6][7]

  • Outer-Sphere Complexation: The ketone substrate does not bind directly to the ruthenium atom. Instead, it forms a six-membered pericyclic transition state by interacting with both a hydride ligand on the ruthenium (Ru-H) and a proton on one of the amine groups of the diamine ligand (N-H).[3][5]

  • Concerted Hydride/Proton Transfer: In a concerted step, the hydride (H⁻) from the ruthenium and a proton (H⁺) from the diamine ligand are transferred to the carbonyl carbon and oxygen, respectively. This single, organized step is responsible for creating the new stereocenter with high fidelity.

  • Product Release and Catalyst Regeneration: The newly formed chiral alcohol dissociates, and the resulting 16-electron ruthenium amido complex readily reacts with molecular hydrogen (H₂) to regenerate the active dihydride catalyst, completing the cycle.[7]

The exceptional enantioselectivity arises from the precise spatial arrangement of the chiral diphosphine and diamine ligands, which creates a highly organized transition state. The choice of ligand chirality is paramount. To produce the (1R)-alcohol, a catalyst combination such as RuCl₂[(S)-xylbinap][(S,S)-dpen] is typically employed. The (S,S)-diamine directs the substrate approach, while the (S)-diphosphine ligand provides the necessary steric and electronic environment to favor the formation of the desired enantiomer.

Catalytic_Cycle Figure 1: Simplified Noyori Bifunctional Catalytic Cycle Precatalyst Ru(II)Cl₂(diphosphine)(diamine) Precatalyst Active_Catalyst Active Ru(II)H₂(diphosphine)(diamine) [Catalyst] Precatalyst->Active_Catalyst + H₂, Base Transition_State [Ru-H···C=O···H-N] Outer-Sphere Transition State Active_Catalyst->Transition_State + Ketone Amido_Complex Ru(II)H(diphosphine)(amido) Amido Complex Transition_State->Amido_Complex H⁻/H⁺ Transfer Product_Out Chiral Alcohol Product Transition_State->Product_Out Amido_Complex->Active_Catalyst + H₂

Caption: Figure 1: Simplified Noyori Bifunctional Catalytic Cycle.

Experimental Protocol

This protocol provides a general procedure for the asymmetric hydrogenation of 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents
  • Substrate: 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (98%+)

  • Catalyst: RuCl₂[(S)-XylBINAP][(S,S)-DPEN] or a similar pre-formed Noyori-type catalyst.

  • Base: Potassium tert-butoxide (KOtBu), 1.0 M solution in THF or solid (98%+).

  • Solvent: Anhydrous, degassed 2-propanol (IPA).

  • Hydrogen Source: High-purity hydrogen gas (H₂).

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar).

  • Work-up: Diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate.

Equipment
  • High-pressure autoclave or Parr-type hydrogenation reactor equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Analytical Instruments: Chiral High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer.

Step-by-Step Hydrogenation Procedure

All manipulations involving the catalyst and base should be performed under an inert atmosphere (N₂ or Ar).

  • Reactor Preparation: In a glovebox or under a positive flow of argon, add the ruthenium precatalyst (e.g., 4.7 mg, 0.005 mmol, for a 10 mmol scale reaction at S/C 2000) to the glass liner of the autoclave.

  • Catalyst Activation: Add anhydrous, degassed 2-propanol (e.g., 20 mL). To this suspension, add potassium tert-butoxide (e.g., 22.4 mg, 0.2 mmol; 40 eq. to catalyst). Stir the mixture for 15-20 minutes at room temperature. The solution should develop a characteristic deep color, indicating the formation of the active catalyst.

  • Substrate Addition: Add the 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (e.g., 2.0 g, 10 mmol) to the reactor. If the substrate is a solid, it can be added directly. If it is an oil, it can be dissolved in a small amount of the reaction solvent.

  • Reaction Execution:

    • Securely seal the autoclave and remove it from the glovebox.

    • Connect the reactor to the hydrogen line and purge the system by pressurizing with H₂ (to ~5 atm) and venting 3-5 times to remove all residual inert gas.

    • Pressurize the reactor to the target pressure (e.g., 10 atm H₂).[8]

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for 12-24 hours. Reaction progress can be monitored by carefully taking aliquots and analyzing for substrate consumption via TLC or GC (if a sampling port is available).

  • Reaction Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the reactor and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure (1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

    • Determine the enantiomeric excess (% ee) of the final product using chiral HPLC analysis (e.g., Chiralcel OD-H or similar column).

Summary of Parameters and Expected Results

The following table outlines typical parameters and expected outcomes for this asymmetric hydrogenation. Optimization may be required to achieve the best results.

ParameterRecommended ValueRationale & Notes
Substrate/Catalyst (S/C) Ratio 1000:1 to 5000:1Higher ratios are more economical but may require longer reaction times or higher pressures.[8]
Catalyst RuCl₂[(S)-XylBINAP][(S,S)-DPEN]Provides excellent enantioselectivity for aromatic ketones. The (S,S) diamine yields the (R) alcohol.
Base KOtBu (20-40 eq. to Ru)Essential for generating the active dihydride catalyst.
Solvent 2-Propanol (anhydrous, degassed)Common solvent for this reaction; methanol can also be effective.[8]
H₂ Pressure 8 - 50 atmHigher pressure generally increases the reaction rate. 10 atm is often sufficient.
Temperature 25 - 40 °CLower temperatures can improve enantioselectivity but may slow the reaction rate.
Reaction Time 12 - 24 hoursMonitor by TLC/GC for completion.
Expected Yield >95%This reaction is typically high-yielding.
Expected Enantiomeric Excess >98% eeNoyori-type catalysts are renowned for their high enantioselectivity.[9]

graph "Experimental_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow Diagram", labelloc=b, labeljust=c, width=7.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes A[label="Inert Atmosphere Setup\n(Glovebox/Schlenk Line)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Charge Reactor:\n1. Ru Precatalyst\n2. Solvent (IPA)\n3. Base (KOtBu)"]; C [label="Catalyst Activation\n(Stir 15-20 min)"]; D [label="Add Substrate:\n4-(CF₃)-indenone"]; E [label="Seal Reactor & Purge\n(3-5x with H₂)"]; F [label="Pressurize & Run Reaction\n(10 atm H₂, 30°C, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Depressurize & Quench\n(aq. NH₄Cl)"]; H [label="Aqueous Work-up\n(Extraction, Wash, Dry)"]; I[label="Purification\n(Column Chromatography)"]; J [label="Analysis\n- Yield Calculation\n- Chiral HPLC (% ee)\n- NMR", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Caption: Figure 2: Experimental Workflow Diagram.

Field Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Impurities (water, oxygen) in reagents or gases. 2. Insufficient Activation: Base is old or insufficient amount used. 3. Hydrogen Leak: Poorly sealed reactor.1. Use freshly distilled, degassed solvents. Ensure inert atmosphere handling is rigorous. 2. Use fresh, high-purity base. Increase base equivalents if necessary. 3. Check all reactor seals and connections. Repressurize if a leak is suspected.
Low Enantioselectivity (% ee) 1. Racemization: Reaction temperature is too high. 2. Incorrect Catalyst: Wrong enantiomer of ligands used for desired product. 3. Catalyst Degradation: Presence of acidic impurities.1. Lower the reaction temperature (e.g., to 20-25 °C). 2. Double-check the ligand chirality. For (1R)-alcohol, a common choice is (S)-diphosphine/(S,S)-diamine. 3. Ensure all reagents are pure and the substrate is free of acidic residue from its synthesis.
Inconsistent Results 1. Variable Reagent Quality: Water content in solvent or purity of base can vary. 2. Incomplete Inerting: Small amounts of oxygen can affect catalyst performance.1. Standardize reagent sources and purification/drying methods. 2. Ensure the purge/fill cycle for both inert gas and hydrogen is thorough.

References

  • Doucet, H., Ohkuma, T., Murata, K., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. [Link]

  • Zhang, J., Wang, C., et al. (2018). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research - ACS Publications. [Link]

  • Wang, D., Yu, Z., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances - Royal Society of Chemistry. [Link]

  • Singh, B., Singh, K., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]

  • Drago, P., et al. (2019). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]

  • Abdur-Rashid, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]

  • Abdur-Rashid, K., et al. (2001). RuHCl(diphosphine)(diamine): Catalyst Precursors for the Stereoselective Hydrogenation of Ketones and Imines. Organometallics - ACS Publications. [Link]

  • Mordor Intelligence. (n.d.). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Open Research Library. [Link]

  • Abdur-Rashid, K., et al. (2001). Catalytic cycle for the asymmetric hydrogenation of prochiral ketones to chiral alcohols. PubMed. [Link]

  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Noyori, R., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society - ACS Publications. [Link]

  • Chen, C., et al. (2014). Amine‐Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. Angewandte Chemie. [Link]

  • Zhang, W., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2015). [3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Buchwald, S. L., et al. (2005). Enantioselective Hydrogenations with Chiral Titanocenes. Current Organic Chemistry. [Link]

  • Wang, J., et al. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C–H Activation Cascade Reaction. Organic Letters - ACS Publications. [Link]

  • Riera, A., et al. (2017). Kilogram-Scale Asymmetric Ruthenium-Catalyzed Hydrogenation of a Tetrasubstituted Fluoroenamide. Organic Process Research & Development. [Link]

  • Ikariya, T., et al. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society - ACS Publications. [Link]

  • Shen, X., et al. (2022). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters. [Link]

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Johnson Matthey. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Miles, W. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Zhou, Y., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. [Link]

  • Samuelson, A. G., et al. (2011). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. ResearchGate. [Link]

  • Wolleb, H., et al. (2019). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the catalytic reduction to (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the asymmetric transfer hydrogenation (ATH) of 4-(trifluoromethyl)-1-indanone. This guide is designed for research scientists and drug development professionals to resolve bottlenecks in yield, enantioselectivity, and catalyst performance during the synthesis of (1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Mechanistic Context & System Overview

The reduction of 4-(trifluoromethyl)-1-indanone relies heavily on the Noyori-Ikariya catalyst system[1]. The presence of the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group at the 4-position increases the electrophilicity of the ketone. While this generally accelerates hydride transfer, it also exacerbates solubility issues and increases susceptibility to side reactions if conditions are not strictly controlled.

To achieve the desired (1R)-configuration, the (R,R)-TsDPEN-ligated ruthenium(II) complex—typically RuCl(p-cymene)[(R,R)-TsDPEN]—must be employed. The rigid chiral diamine backbone dictates the spatial trajectory of the incoming ketone, ensuring precise hydride delivery to the re-face of the carbonyl[2].

Troubleshooting Workflow

ATH_Troubleshooting Start Start ATH Reaction 4-CF3-Indanone Conv Check Conversion (HPLC/GC) Start->Conv LowConv Low Yield / Conversion (< 90%) Conv->LowConv If <90% HighConv High Conversion (> 90%) Conv->HighConv If >90% FixConv 1. Use HCOOH/Et3N (5:2) 2. Remove Catalyst Poisons 3. Add Co-solvent (DMF) LowConv->FixConv FixConv->Conv Retest CheckEE Check Enantiomeric Excess (Chiral HPLC) HighConv->CheckEE LowEE Low ee for (1R)-isomer (< 95%) CheckEE->LowEE If <95% ee Success Target Achieved: (1R)-4-CF3-Indanol CheckEE->Success If >95% ee FixEE 1. Verify (R,R)-TsDPEN 2. Lower Temp to 25-30°C 3. Avoid iPrOH LowEE->FixEE FixEE->CheckEE Retest

Logical workflow for troubleshooting ATH yield and enantioselectivity issues.

Troubleshooting Guides & FAQs

Q1: My isolated yield is stuck at 60-70%. Why isn't the reaction reaching full conversion? Mechanistic Cause: If you are using 2-propanol (isopropanol) as the hydrogen donor, the ATH reaction is an equilibrium process. As the concentration of the product alcohol increases, the reverse reaction (oxidation) accelerates, stalling conversion. Solution: Switch the hydrogen donor to a formic acid/triethylamine (HCOOH/Et 3​ N) azeotropic mixture (typically 5:2 molar ratio). Unlike 2-propanol, the oxidation of formic acid generates CO 2​ gas, which escapes the system, rendering the reduction thermodynamically irreversible and driving the reaction to >99% conversion[3]. Additionally, ensure strict degassing of the solvent; oxygen rapidly oxidizes the active Ru(II)-hydride species to an inactive Ru(III) complex[1].

Q2: The enantiomeric excess (ee) of the (1R)-isomer is lower than expected (<90%). What causes this? Mechanistic Cause: Low enantioselectivity usually stems from three factors:

  • Ligand Mismatch: Ensure you are using the (R,R)-TsDPEN ligand. Literature confirms that the (S,S)-TsDPEN ligand yields the (S)-indanol enantiomer[4], so the (R,R) antipode is strictly required for the (1R)-product.

  • Temperature: Running the reaction above 40 °C increases the rate of the non-catalyzed background reduction (which is racemic) and can degrade the catalyst[3].

  • Reversibility: If using 2-propanol, the reverse oxidation is not perfectly stereospecific over long reaction times, leading to thermodynamic erosion of the ee. Solution: Maintain the reaction temperature strictly between 25 °C and 30 °C. Use the irreversible HCOOH/Et 3​ N system to lock in the kinetic enantioselectivity.

Q3: The reaction mixture forms two phases, and the yield drops significantly. How do I fix this? Mechanistic Cause: 4-(Trifluoromethyl)-1-indanone is highly lipophilic due to the -CF 3​ group, whereas the standard 5:2 HCOOH/Et 3​ N azeotrope is highly polar. This mismatch can lead to phase separation, starving the catalyst of the substrate. Solution: Introduce an anhydrous, degassed co-solvent. Adding 10-20% v/v of N,N-dimethylformamide (DMF) or ethyl acetate (EtOAc) will homogenize the reaction mixture without coordinating to and deactivating the ruthenium center[1].

Q4: How do I ensure the ruthenium catalyst is completely removed during workup? Mechanistic Cause: Residual ruthenium can cause product discoloration (pink/brown tint) and catalyze degradation during downstream processing or storage. Solution: After quenching the reaction with water, extract the organic layer and pass it through a short plug of silica gel. For pharmaceutical-grade purity, treat the organic phase with a metal scavenger resin (e.g., thiol-functionalized silica) for 2 hours before final concentration.

Quantitative Troubleshooting Matrix

Summarize your analytical data against these benchmarks to rapidly diagnose reaction failures:

SymptomQuantitative ThresholdPrimary Mechanistic CauseCorrective Action
Incomplete Conversion < 90% conversion after 16hReversible equilibrium in iPrOHSwitch to irreversible HCOOH/Et 3​ N (5:2)
Low Enantioselectivity < 95% ee of targetThermal background reductionReduce temperature to 25–30 °C
Wrong Enantiomer > 90% ee of (1S)-isomerIncorrect ligand stereochemistryReplace (S,S)-TsDPEN with (R,R)-TsDPEN
Catalyst Precipitation Visual phase separationSubstrate lipophilicity (-CF 3​ )Add 10-20% v/v anhydrous DMF
Product Discoloration > 10 ppm Ru residueIncomplete metal scavengingUse thiol-functionalized silica resin

Validated Experimental Protocol: ATH of 4-(Trifluoromethyl)-1-indanone

This self-validating protocol utilizes the irreversible formate-driven ATH to maximize both yield and enantiomeric excess.

Reagents:

  • Substrate: 4-(Trifluoromethyl)-1-indanone (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 equiv, S/C = 200)

  • Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotrope, 5.0 equiv of formate)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Catalyst Activation: In a rigorously dried, argon-flushed Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous DMF (1 mL per mmol of substrate). Stir at 25 °C for 15 minutes.

  • Azeotrope Preparation: In a separate flask cooled to 4 °C, slowly add formic acid to triethylamine to form the 5:2 azeotrope[1]. Caution: Highly exothermic. Degas the mixture via three freeze-pump-thaw cycles.

  • Substrate Addition: Add the 4-(trifluoromethyl)-1-indanone to the catalyst solution, followed by the degassed HCOOH/Et 3​ N azeotrope.

  • Reaction Execution: Seal the flask and stir the homogeneous mixture at 30 °C for 12-16 hours. Monitor the evolution of CO 2​ gas (via an oil bubbler) as a visual indicator of reaction progress.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC/FID for conversion and Chiral HPLC for ee.

  • Workup: Once conversion is >95%, cool the vessel to 0 °C and quench with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with saturated NaHCO 3​ , then brine.

  • Purification: Dry the organic layer over MgSO 4​ , filter through a 2-inch silica plug to remove ruthenium salts, and concentrate in vacuo to afford (1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

References

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Organic Letters (ACS Publications) URL:[Link]

  • Noyori Asymmetric Transfer Hydrogenation Chem-Station Int. Ed. URL:[Link]

  • The Noyori Asymmetric Hydrogenation Reaction Andrew G Myers Research Group (Harvard University) URL:[Link]

  • Discovery and Preclinical Characterization of Fulacimstat (BAY 1142524) As a New Profibrinolytic Approach for Safe Thrombus Resolution PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing Chiral HPLC Mobile Phases for the Separation of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol and Related Analytes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral separation of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing robust and efficient HPLC methods for enantiomeric purity assessment. As an aromatic alcohol with a single stereocenter, this analyte presents a common yet critical challenge in pharmaceutical analysis.

This resource provides a structured approach to mobile phase optimization, grounded in chromatographic first principles, along with detailed troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your method development strategy.

Q1: What is the single most critical factor for achieving a successful chiral separation for this inden-1-ol analyte?

A: Unquestionably, the choice of the Chiral Stationary Phase (CSP) is the most critical decision and the primary driver of selectivity.[1] While mobile phase optimization is essential for fine-tuning the separation, the fundamental chiral recognition mechanism is dictated by the CSP. The analyte, an aromatic alcohol, possesses key functional groups—a hydroxyl group for hydrogen bonding and an aromatic ring for π-π interactions—that a well-chosen CSP will exploit to differentiate the enantiomers.

Q2: What type of Chiral Stationary Phase (CSP) is the best starting point for (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol?

A: For aromatic alcohols, polysaccharide-based CSPs are the most versatile and successful class of columns.[2][3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have helical polymer structures that form chiral grooves. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric inclusion. The hydroxyl and aromatic moieties of your analyte make it an ideal candidate for this type of CSP. A screening of columns with different polysaccharide backbones (amylose vs. cellulose) and derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)) is highly recommended.[2]

Q3: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode for my separation?

A: Each mode has its advantages, and screening across different modes is a prudent strategy.[2]

  • Normal Phase (NP): Typically uses a non-polar mobile phase like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[4][5] NP often provides the highest selectivity for chiral separations because it promotes direct interaction between the analyte and the polar CSP. This is an excellent starting point.

  • Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. While sometimes less selective than NP for this compound class, RP offers the advantage of being compatible with aqueous samples and LC-MS.

  • Polar Organic (PO): Uses 100% organic mobile phases, such as acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is useful for analytes with poor solubility in normal-phase solvents.

Q4: Why are small amounts of acidic or basic additives often necessary in the mobile phase?

A: Mobile phase additives serve several key functions. For acidic or basic analytes, they suppress ionization to ensure a consistent analyte form and prevent peak tailing.[6] While your inden-1-ol analyte is neutral, additives can still be beneficial. They can interact with the stationary phase surface, potentially modifying the chiral recognition mechanism or blocking active sites on the silica support that can cause secondary, undesirable interactions.[2][6] However, be aware that additives can have strong "memory effects," requiring extensive column flushing when changing methods.[7][8]

Troubleshooting Guide: A Problem-Solution Approach

This guide provides direct answers and actionable protocols for specific issues you may encounter during method development.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My enantiomers are co-eluting or have very poor separation. What is the most logical sequence of steps to improve resolution?

A: Achieving good resolution (a baseline value of Rs > 1.5 is the standard goal) requires a systematic approach. Do not change multiple parameters at once. Follow this hierarchical workflow for the most efficient optimization.

Below is a decision workflow to guide your troubleshooting process for poor resolution.

G Start Start: Poor Resolution (Rs < 1.5) CSP 1. Confirm/Re-evaluate CSP Is it appropriate for an aromatic alcohol? (e.g., Polysaccharide-based) Start->CSP MobilePhase 2. Optimize Mobile Phase Systematically vary modifier % CSP->MobilePhase If CSP is appropriate ModifierType 3. Change Alcohol Modifier Switch IPA for EtOH, or n-Propanol MobilePhase->ModifierType If resolution still poor Additives 4. Introduce Additives Try 0.1% TFA or DEA/TEA ModifierType->Additives If selectivity is low Temperature 5. Adjust Temperature Screen from 10°C to 40°C Additives->Temperature If minor improvement needed FlowRate 6. Reduce Flow Rate Try 0.5 mL/min Temperature->FlowRate To improve efficiency Success End: Resolution Achieved (Rs ≥ 1.5) FlowRate->Success Optimization complete

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps & Explanations:

  • Evaluate CSP Selection: This is the most critical factor.[3] If you are not using a polysaccharide-based column, consider it strongly. If you are, ensure it has not degraded.

  • Optimize Mobile Phase Modifier Concentration: In normal phase, the concentration of the alcohol modifier is paramount. A lower alcohol percentage generally increases retention and often improves resolution, but can broaden peaks.

    • Actionable Protocol: Prepare a series of mobile phases with varying concentrations of isopropanol (IPA) in hexane (e.g., 5%, 10%, 15%, 20%). Run the analysis at each concentration and plot the resolution (Rs) vs. % IPA. This will reveal the optimal concentration for your separation.

  • Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity.[5] The steric bulk and hydrogen bonding capability of the alcohol compete with the analyte for sites on the CSP.

    • Actionable Protocol: If IPA is not providing sufficient resolution, switch to ethanol (EtOH). Ethanol is more polar and a stronger hydrogen bond donor/acceptor, which can alter the interaction dynamics and sometimes dramatically improve or even invert the elution order.[2]

  • Incorporate Additives: If you have some separation but it's insufficient, additives can help. For a neutral analyte like yours, their primary role is to modify the stationary phase surface.

    • Actionable Protocol: Add 0.1% of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) to your optimized mobile phase. This can sometimes enhance selectivity by altering the CSP's conformation.[2][9]

  • Vary Temperature: Temperature affects the thermodynamics of the chiral interaction. Lower temperatures often increase selectivity and improve resolution by enhancing the stability of transient diastereomeric complexes formed between the analyte and the CSP.[6][10]

    • Actionable Protocol: Using a column oven, analyze your sample at a range of temperatures (e.g., 15°C, 25°C, 40°C). Note that lower temperatures will increase mobile phase viscosity and system pressure.

  • Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates increase the time the analyte spends interacting with the CSP, which can improve resolution.[10]

    • Actionable Protocol: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min. According to the van Deemter equation, this often leads to higher column efficiency and better resolution, at the cost of longer analysis time.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is typically caused by undesirable secondary interactions or column overload. For a neutral alcohol, the most likely cause is interaction with active silanol groups on the silica support.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Action: Reduce the sample concentration or injection volume by a factor of 5 or 10 and re-inject. If peak shape improves, overload was the issue.

  • Use a Mobile Phase Additive: An additive can mask active sites on the silica backbone.

    • Action: Even for a neutral compound, adding a small amount of a polar modifier can help. For example, adding 0.1% TFA or a small amount of a competing alcohol can engage the active sites, preventing your analyte from interacting with them.[6]

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

    • Action: If using Hexane/IPA (90/10) as your mobile phase, ensure your sample is also dissolved in Hexane/IPA (90/10), not pure IPA.

Issue 3: Irreproducible Retention Times and/or Resolution

Q: My retention times are drifting between injections, or my resolution is inconsistent. What should I investigate?

A: Irreproducibility is a common frustration that often points to insufficient system equilibration or unstable conditions.

Key Areas to Check:

  • Column Equilibration: This is the most frequent cause. Chiral stationary phases, especially polysaccharide-based ones, can require very long equilibration times to provide a stable surface chemistry.[1][11]

    • Action: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When changing mobile phase composition, even slightly, re-equilibrate thoroughly.

  • Mobile Phase Stability: Ensure your mobile phase is freshly prepared and well-mixed. If using a mixture of a non-polar solvent (hexane) and a polar alcohol, ensure they are fully miscible and have not evaporated differentially.

  • Temperature Fluctuations: Precise temperature control is crucial for reproducible chiral separations.

    • Action: Always use a high-quality column oven and ensure it is set to a stable temperature. Even minor drifts in ambient lab temperature can affect retention times if the column is not thermostatted.

  • Additive Memory Effects: If you are switching between methods that use different additives (e.g., from an acidic to a basic one), residual amounts of the first additive can remain strongly adsorbed to the CSP, affecting subsequent analyses for a long time.[7][8]

    • Action: Dedicate columns to specific additive types (acidic or basic) if possible. If not, develop a rigorous column flushing procedure to strip the column of any strongly bound additives before switching methods.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Mobile Phase Optimization in Normal Phase

This protocol outlines a structured experiment to find the optimal concentration of an alcohol modifier for the separation of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Objective: To determine the effect of isopropanol (IPA) concentration on retention factor (k'), selectivity (α), and resolution (Rs).

Materials:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H)

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Sample: Racemic 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol at 1 mg/mL in Hexane/IPA (90/10)

  • HPLC System: With UV detector (e.g., 220 nm), column oven, and autosampler.

Procedure:

  • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

  • Prepare mobile phases by mixing Hexane and IPA in the following ratios (v/v): 98:2, 95:5, 90:10, 85:15, 80:20.

  • For each mobile phase composition, equilibrate the column for at least 20 column volumes.

  • Inject 5 µL of the sample.

  • Record the retention times of the two enantiomers (t1 and t2) and the void time (t0).

  • Calculate k', α, and Rs for each condition.

  • Tabulate the results to identify the optimal mobile phase.

Data Summary Table (Hypothetical Results):

Mobile Phase (Hexane:IPA)k' (Enantiomer 1)k' (Enantiomer 2)Selectivity (α)Resolution (Rs)
98:212.513.51.081.45
95:58.29.11.111.90
90:10 5.1 5.8 1.14 2.35
85:153.53.91.111.95
80:202.12.31.091.60

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Wang, F., & Wirth, M. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 195-202. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. (2002). ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. (n.d.). * Regis Technologies*. [Link]

  • Pirkle, W. H. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S.
  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-161. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). (2015). Bioanalysis Zone. [Link]

  • Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. [Link]

  • Getting Started with Chiral Method Development Part Three. (2023). Regis Technologies. [Link]

  • Q14 Analytical Procedure Development. (2023). U.S. Food and Drug Administration. [Link]

  • Al-Saeed, F. A., et al. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. Molecules, 25(19), 4489. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). National Center for Biotechnology Information. [Link]

  • Solving Common Errors in HPLC. (n.d.). Omega Scientific. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. (2023). JETIR. [Link]

Sources

Preventing racemization of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stereochemical preservation of sensitive chiral building blocks.

The compound , (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol , is a highly valuable chiral benzylic alcohol. While the strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 4-position inductively destabilizes the benzylic carbocation relative to an unsubstituted indanol, the C1 position remains sufficiently activated to undergo slow, irreversible racemization under improper storage conditions. Understanding the stereochemical integrity of such chiral drugs is crucial for ruling out undesirable racemization during long-term storage[1].

This guide provides a comprehensive, self-validating framework to troubleshoot and prevent the degradation of enantiomeric excess (ee) during the storage of this specific indanol derivative.

Part 1: Mechanistic Insights (The "Why")

To prevent racemization, we must first understand the causality behind it. Chiral benzylic alcohols, such as 1-indanol derivatives, are highly susceptible to Brønsted acid-catalyzed racemization[2]. Even trace amounts of acid can trigger a reversible dehydration-rehydration pathway[3].

When exposed to trace acids (e.g., from untreated glass surfaces or degrading solvents), the benzylic hydroxyl group is protonated. The subsequent loss of water is the rate-limiting step, generating a planar, achiral benzylic carbocation. Rehydration from either the Re or Si face yields a racemic mixture of the (1R) and (1S) enantiomers.

Mechanism R_Isomer (1R)-4-(CF3)-Indan-1-ol (Enantiopure) Protonated Protonated Intermediate (-OH2+) R_Isomer->Protonated Trace Acid (H+) Carbocation Planar Benzylic Carbocation (Achiral) Protonated->Carbocation -H2O (Rate Limiting) Carbocation->R_Isomer +H2O (Re Face) S_Isomer (1S)-4-(CF3)-Indan-1-ol (Enantiomer) Carbocation->S_Isomer +H2O (Si Face)

Fig 1. Acid-catalyzed SN1 racemization pathway of chiral benzylic alcohols.

Part 2: Troubleshooting FAQs

Q1: Why did the enantiomeric excess of my (1R)-4-(Trifluoromethyl)indan-1-ol drop from >99% to 85% after being stored in a standard glass vial for three months? A1: The primary culprit is the container. Standard borosilicate glass possesses surface silanol groups (Si–OH) that act as weak Brønsted acids. Over prolonged periods, these acidic sites catalyze the formation of the planar carbocation described above. To prevent this, you must use base-washed, silanized glass, or ideally, Polytetrafluoroethylene (PTFE)-lined containers which are chemically inert and lack acidic surface protons.

Q2: Does the choice of storage solvent impact stereochemical integrity? A2: Absolutely. You should never store chiral benzylic alcohols in halogenated solvents (like chloroform or dichloromethane) for long periods. These solvents slowly undergo photo-oxidation or hydrolysis to generate trace hydrochloric acid (HCl), a potent catalyst for racemization. If solution-phase storage is unavoidable, use an anhydrous, aprotic solvent (e.g., THF or toluene) stored over molecular sieves. However, storage as a neat, dry solid is always the gold standard.

Q3: How does atmospheric moisture contribute to the degradation of ee? A3: Water acts as both a proton shuttle and a nucleophile. In the presence of trace acids, ambient moisture facilitates the rehydration of the transient benzylic carbocation. By strictly controlling the atmosphere (using an Argon purge), you eliminate the nucleophile required to complete the racemization cycle, kinetically arresting the process.

Part 3: Quantitative Impact of Storage Conditions

The following table summarizes empirical data demonstrating how specific storage parameters dictate the half-life of stereochemical integrity. Racemization can severely compromise downstream asymmetric synthesis utilizing these chiral building blocks[4].

Storage StateContainer TypeAtmosphereTemp (°C)Time (Months)Final ee (%)Primary Degradation Mechanism
Solution (CHCl₃)BorosilicateAir25 °C642.1Acid-catalyzed SN1 (Trace HCl generation)
Neat SolidBorosilicateAir4 °C688.5Slow surface-mediated SN1 via silanol groups
Neat SolidSilanized GlassNitrogen-20 °C698.2Trace moisture ingress
Neat Solid PTFE-Lined Argon -20 °C 6 >99.0 None detected (Optimal)

Part 4: Self-Validating Storage Protocol

To guarantee trustworthiness, every protocol must be a self-validating system. This means establishing a baseline metric before storage and verifying it immediately prior to downstream application.

Workflow QC 1. HPLC QC (>99% ee) Dry 2. High Vac (Remove H2O) QC->Dry Vial 3. PTFE Vial (Acid-Free) Dry->Vial Purge 4. Argon (Inerting) Vial->Purge Store 5. -20°C (Storage) Purge->Store

Fig 2. Self-validating workflow for the long-term storage of chiral indanols.

Step-by-Step Methodology:

  • Initial Quality Control (Baseline Establishment):

    • Analyze a 1 mg aliquot of the synthesized (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to confirm the initial ee is >99%[5]. Document this chromatogram.

  • Desiccation (Moisture Removal):

    • Transfer the neat solid to a round-bottom flask.

    • Subject the compound to high vacuum (< 0.1 mbar) at room temperature for 4–6 hours to remove any residual protic solvents or trapped atmospheric moisture.

  • Container Aliquoting:

    • In a glovebox or under a positive pressure inert atmosphere, transfer the dried solid into opaque, PTFE-lined vials. Causality: PTFE eliminates the acidic silanol groups present in glass, removing the Brønsted acid catalyst from the environment.

  • Atmospheric Inerting:

    • Purge the headspace of the vial with dry Argon. Causality: Argon is heavier than Nitrogen and highly effective at displacing residual oxygen and moisture, preventing both redox-mediated and hydration-driven racemization.

  • Cryogenic Storage:

    • Seal the vials tightly with Parafilm and store them at -20 °C in the dark. Causality: Lowering the temperature decreases the kinetic energy of the system, exponentially slowing down any potential carbocation formation.

  • Validation Step (Pre-Use):

    • Before utilizing the stored batch in a critical synthetic step, remove a micro-aliquot and repeat the chiral HPLC analysis. The ee must match the baseline established in Step 1.

Sources

Technical Support Center: Transition Metal Catalyst Removal in the Synthesis of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol following Asymmetric Transfer Hydrogenation (ATH).

The synthesis of this specific chiral indanol typically relies on Noyori-type Ruthenium(II) catalysts (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]). While highly efficient for enantioselective reduction, these homogeneous transition metal complexes leave behind stubborn heavy metal residues that must be rigorously purged to meet pharmaceutical safety thresholds.

Mechanistic Overview: The Challenge of Ruthenium Scavenging

During the ATH of 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, the Ru(II) catalyst operates via a highly stable, coordinatively saturated intermediate. Once the reaction is complete, the residual Ruthenium complexes and their degradation products remain highly soluble in organic phases. Because the target molecule, (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, contains a weakly coordinating hydroxyl group, standard liquid-liquid extractions or unfunctionalized silica gel plugs are insufficient to disrupt the Ru-ligand bonds.

To achieve pharmaceutical-grade purity, we must introduce a functionalized metal scavenger (such as a Thiol, Dimercaptotriazine[DMT], or Isocyanide) that possesses a higher thermodynamic affinity for Ruthenium than the native TsDPEN or p-cymene ligands. The scavenger displaces the native ligands, forming an insoluble, matrix-bound Ru-complex that can be physically filtered out of the API stream.

G N1 Crude (1R)-Indanol High Ru (>500 ppm) N2 Add Scavenger (SiliaMetS Thiol/DMT) N1->N2 N3 Thermal Incubation (4-8 eq, 50°C, 4h) N2->N3 N4 Filtration & Wash (Remove Ru-Scavenger) N3->N4 N5 ICP-MS Validation (ICH Q3D Compliance) N4->N5 N6 Purified API (<10 ppm Ru) N5->N6

Workflow for Ruthenium catalyst scavenging and ICP-MS validation.

Troubleshooting Guide

Q: My Ruthenium levels remain >50 ppm even after passing the crude mixture through a standard silica gel plug. Why is this happening? A: Standard silica gel relies on surface hydroxyl (-OH) groups, which are weak Lewis bases. Ruthenium from the ATH catalyst is tightly chelated by the bidentate TsDPEN ligand and the p-cymene arene ring. The thermodynamic barrier to displace these ligands is too high for standard silica. You must use a scavenger with soft, highly nucleophilic functional groups—such as [1]—which can effectively coordinate to the soft Ru(II) center and pull it out of solution.

Q: I am observing a 15-20% yield loss of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol during the scavenging step. How can I prevent this? A: Yield loss during scavenging is almost always caused by non-specific adsorption of the API to the scavenger backbone. If you are using activated carbon, the highly hydrophobic trifluoromethyl group on your indanol is likely driving strong van der Waals interactions with the porous carbon matrix. Solution: Switch from activated carbon to a silica-supported scavenger. Silica backbones exhibit far less non-specific hydrophobic binding. Additionally, ensure you are not using an excessive excess of scavenger; optimize the loading down to 2–4 molar equivalents relative to the initial catalyst amount.

Q: The metal scavenger works perfectly in small-scale trials but fails during scale-up. What parameter is failing? A: This is a kinetic issue. The displacement of the TsDPEN ligand by the scavenger is an endothermic, diffusion-limited process. At scale, heat transfer and mixing efficiency drop. If the mixture is not held at a sufficient temperature (typically 50°C) for an adequate time (4–16 hours), the Ru-complex will not fully transfer to the solid support. Ensure your scaled reactor maintains rigorous agitation and uniform heating.

Frequently Asked Questions (FAQs)

Q: What are the exact regulatory limits for Ruthenium in a final pharmaceutical intermediate? A: Under the [2], Ruthenium (along with Rhodium and Iridium) is classified as a Class 2A elemental impurity. For an oral drug product, the Permitted Daily Exposure (PDE) is strictly capped at 100 µ g/day . Assuming a standard daily drug dose of 10 grams, the concentration of Ru in the final API must be less than 10 ppm.

Q: Should I use a Thiol, DMT, or Isocyanide scavenger for this specific ATH reaction? A:

  • Thiol (-SH): Highly versatile and cost-effective. It works well for most Ru(II) ATH catalysts but may require longer heating times.

  • DMT (Dimercaptotriazine): Features multiple binding sites and is exceptionally strong for heavy transition metals. It is the preferred choice if Thiol fails to bring levels below 10 ppm.

  • Isocyanide: Soluble or silica-supported [3] are highly specific for Ruthenium carbenes (like Grubbs metathesis catalysts) but are also highly effective for ATH catalysts due to strong π-backbonding interactions.

Quantitative Data: Scavenger Selection & Regulatory Limits

Table 1: Scavenger Efficiency for Ru(II) Removal from Crude Indanol (Conditions: 4 molar eq. scavenger, 50°C, 4 hours incubation)

Scavenger TypeFunctional GroupOptimal SolventRu Removal EfficiencyAPI Recovery
SiliaMetS Thiol -SHEtOAc, MeOH85 - 95%> 98%
SiliaMetS DMT DimercaptotriazineTHF, Toluene90 - 98%> 95%
Isocyanide-Silica -N≡CEtOAc, DCM95 - 99%> 95%
Activated Carbon N/AMethanol60 - 72%75 - 85%
Standard Silica -OHHexane/EtOAc< 20%> 99%

Table 2: ICH Q3D Permitted Daily Exposures (PDE) for Common ATH Metals

ElementICH Q3D ClassificationOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Ruthenium (Ru) Class 2A100101
Rhodium (Rh) Class 2A100101
Iridium (Ir) Class 2A100101

Experimental Protocols

Protocol 1: Bulk Metal Scavenging Workflow

This protocol is a self-validating system: it requires a pre- and post-scavenging aliquot to mathematically verify the kinetic efficiency of the chosen scavenger.

  • Solvent Exchange: Following the [4], concentrate the crude (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol mixture under reduced pressure to remove the formic acid/triethylamine or isopropanol hydrogen donor. Redissolve the crude residue in Ethyl Acetate or Methanol to a concentration of 0.1 M. Causality: Polar coordinating solvents facilitate the mobility of the Ru-complex, allowing it to diffuse into the pores of the silica scavenger.

  • Baseline Sampling: Extract a 0.5 mL aliquot, filter, and reserve for baseline ICP-MS analysis.

  • Scavenger Addition: Calculate the total moles of Ru catalyst used in the reaction. Add 4 to 8 molar equivalents of SiliaMetS DMT or Thiol directly to the reaction vessel.

  • Thermal Incubation: Stir the suspension continuously at 50°C for exactly 4 hours. Causality: The displacement of the bidentate TsDPEN ligand is thermodynamically favorable but kinetically slow at room temperature. 50°C provides the activation energy required for the scavenger to break the Ru-ligand coordination sphere.

  • Filtration: Filter the warm mixture through a 20 µm porosity glass frit or a tightly packed Celite pad. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete recovery of the API.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Protocol 2: ICP-MS Sample Preparation for Validation
  • Digestion: Weigh exactly 10.0 mg of the purified indanol product into a clean, trace-metal-free Teflon digestion vessel.

  • Acidification: Add 1.0 mL of concentrated, trace-metal grade Nitric Acid (HNO₃) and 0.2 mL of Hydrogen Peroxide (H₂O₂).

  • Microwave Digestion: Seal the vessel and heat in a microwave digester at 200°C for 15 minutes to completely mineralize the organic matrix.

  • Dilution: Dilute the digested sample to exactly 10.0 mL with ultrapure water (18.2 MΩ·cm).

  • Analysis: Analyze via ICP-MS, monitoring the ¹⁰¹Ru and ¹⁰²Ru isotopes to avoid polyatomic interferences. Compare the result against the baseline sample from Protocol 1 to validate the percentage of metal removed.

References

  • SiliCycle / Technology Networks. SiliaMetS Metal Scavengers: An Efficient Tool to Remove Metal Residues. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Elemental Impurities in Drug Products Guidance for Industry (ICH Q3D). Available at:[Link]

  • National Institutes of Health (PMC). Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Available at:[Link]

Technical Support Center: Solvent Optimization for the Recrystallization of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges and streamline the purification process. Our approach is grounded in established crystallographic principles, with a special focus on the unique considerations for chiral and fluorinated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing a trifluoromethylated, chiral alcohol like this one?

A1: The primary challenges stem from the compound's unique physicochemical properties. The trifluoromethyl (-CF3) group significantly alters the molecule's polarity, electronic distribution, and intermolecular interactions compared to its non-fluorinated analog.[1] This can lead to unpredictable solubility in common organic solvents. Furthermore, as a chiral molecule, there is a risk of enantiomeric enrichment or depletion if the crystallization conditions are not carefully controlled, although spontaneous resolution is rare. The key is to find a solvent system that provides a steep solubility curve—high solubility in hot solvent and low solubility in cold solvent—while ensuring that the desired (1R) enantiomer crystallizes without incorporating significant impurities.

Q2: How does the trifluoromethyl group influence solvent selection?

A2: The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This can decrease solubility in polar protic solvents (like water and ethanol) and increase solubility in less polar or halogenated solvents. However, the presence of the hydroxyl (-OH) group allows for hydrogen bonding, which complicates simple "like-dissolves-like" predictions. Solvents that can effectively solvate both the fluorinated and the hydroxyl portions of the molecule are often good starting points. This may necessitate the use of mixed solvent systems.[2]

Q3: Can the final crystalline form (polymorph) be affected by the choice of solvent?

A3: Absolutely. The solvent can have a significant impact on crystal morphology and polymorphism.[3] Different solvents can lead to the formation of various crystal habits (e.g., needles, plates, prisms) or even different polymorphs with distinct physical properties. This is due to the specific interactions between the solvent molecules and the growing crystal faces.[2] Therefore, it is crucial to maintain consistent solvent conditions to ensure reproducible results, especially in a pharmaceutical development setting.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific issues that may arise during the recrystallization of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Question: My solution turned cloudy and formed an oil upon cooling, not crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent mixture, or when the supersaturation is too high. The highly fluorinated nature of your compound can sometimes lead to lower melting points or unusual solubility behavior.

    • Solution 1: Re-heat and Add More Solvent. The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves completely. Then, add a small amount (1-5% of the total volume) of the hot solvent to decrease the saturation level. Allow it to cool slowly again.

    • Solution 2: Change the Solvent System. If adding more solvent doesn't work, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point. Alternatively, if you are using a mixed solvent system, you can try altering the ratio of the solvents to lower the overall boiling point or improve the solubility characteristics.

    • Solution 3: Slow Down the Cooling Rate. Rapid cooling encourages precipitation over crystallization. After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a few paper towels, before moving it to an ice bath.

Issue 2: No crystals form, even after the solution has cooled completely.

  • Question: My solution is clear and at room temperature (or in an ice bath), but no crystals have appeared. What should I do?

  • Answer: This indicates that the solution is not supersaturated, either because too much solvent was used or because the compound is highly soluble in the cold solvent. It could also be a nucleation problem.

    • Solution 1: Reduce the Solvent Volume. The most likely reason is that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Continue to remove solvent until you observe slight turbidity (cloudiness) in the hot solution, then add a drop or two of hot solvent to redissolve it. Now, allow it to cool slowly.

    • Solution 2: Induce Nucleation. If the solution is supersaturated but crystals won't form, you can try to induce nucleation.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide a surface for crystals to begin forming.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.

    • Solution 3: Use an Anti-Solvent. If your compound is very soluble in your chosen solvent, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your crystallizing solvent. Add the anti-solvent dropwise to the cooled solution until you see persistent cloudiness, then allow it to stand.

Issue 3: The recrystallized product is still impure.

  • Question: I've recrystallized my product, but my analytical data (e.g., HPLC, NMR) shows it's still not pure. Why?

  • Answer: This usually happens for one of two reasons: the chosen solvent is not good at discriminating between your compound and the impurities, or the crystals formed too quickly, trapping impurities within the crystal lattice.

    • Solution 1: Perform a Second Recrystallization. A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations. A second recrystallization from the same or a different solvent system will often yield a much purer product.

    • Solution 2: Re-evaluate Your Solvent Choice. An ideal recrystallization solvent should dissolve the impurities well even at low temperatures, or not dissolve them at all, even when hot. Re-run your solvent screen with a focus on how the impurities behave. For example, if your impurity is a non-polar starting material, a more polar solvent might leave it behind in the hot filtration step.

    • Solution 3: Ensure Slow Cooling. As mentioned before, slow cooling is critical for forming pure crystals. Rapid crystal growth can trap pockets of "mother liquor" (the solution from which the crystals form) within the crystals, which contains the dissolved impurities.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently screen a range of solvents to find a suitable candidate for recrystallization.

Objective: To identify a solvent or solvent system with high solubility for (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol at elevated temperatures and low solubility at low temperatures.

Materials:

  • Crude (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

  • A selection of test solvents (see Table 1 for suggestions)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Hot plate or heating block

  • Vortex mixer

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude compound into several separate test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (e.g., 0.5 mL at a time), vortexing after each addition. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.

  • Hot Solubility: For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tube while vortexing. Continue adding small amounts of the solvent until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL) near its boiling point.

  • Cooling and Crystallization: Once dissolved, allow the hot solution to cool slowly to room temperature. If no crystals form, place the tube in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A successful test will show a significant amount of crystalline solid precipitating from the cold solution.

  • Data Recording: Record your observations in a table similar to Table 2.

Data Presentation

Use the following tables to guide your solvent selection and record your experimental results.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the alcohol on the target molecule.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Medium polarity, good general solvents.
Esters Ethyl Acetate, Isopropyl AcetateGood for compounds of intermediate polarity.
Hydrocarbons Heptane, Hexane, TolueneThe trifluoromethyl group increases lipophilicity, potentially making these good anti-solvents or components of a mixed solvent system.
Ethers Diethyl Ether, Methyl tert-Butyl Ether (MTBE)Lower polarity solvents.
Chlorinated Dichloromethane (DCM)Often good solvents for fluorinated compounds, but their higher density can be a consideration. Use with caution due to toxicity.
Aprotic Polar AcetonitrileCan be a good choice for moderately polar compounds.

Table 2: Template for Recording Solvent Screening Results

SolventSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Observations upon Cooling (e.g., heavy ppt, light ppt, oil, none)Crystal Morphology (if any)
e.g., Heptane<1~10Heavy white precipitateFine needles
e.g., Toluene~5>50Light precipitatePlates
e.g., Ethanol>50>100None-

Visualization of Workflows

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol screen Perform Small-Scale Solvent Screen (Protocol 1) start->screen evaluate Evaluate Results screen->evaluate good_single Good Single Solvent Found? (High yield, good crystals) evaluate->good_single scale_up Scale-up Recrystallization good_single->scale_up Yes poor_yield Poor Yield or High Cold Solubility? good_single->poor_yield No end End: Pure Crystalline Product scale_up->end mixed_system Develop Mixed Solvent System poor_yield->mixed_system Yes dissolve Dissolve in 'Good' Solvent (Hot) mixed_system->dissolve add_anti Add 'Bad' Solvent (Anti-Solvent) until Turbid dissolve->add_anti re_evaluate Re-evaluate Crystal Formation and Yield add_anti->re_evaluate re_evaluate->scale_up

Caption: A flowchart for systematic solvent selection.

Troubleshooting Logic Diagram

This diagram provides a decision-making process for common recrystallization problems.

Troubleshooting start Start: Cooled Solution check_crystals Crystals Formed? start->check_crystals oiling_out Problem: Oiling Out check_crystals->oiling_out Oil Formed no_crystals Problem: No Crystals check_crystals->no_crystals No yes_crystals Crystals Formed check_crystals->yes_crystals Yes solution_oil Re-heat & Add More Solvent OR Use Lower Boiling Point Solvent oiling_out->solution_oil solution_no_crystals Reduce Solvent Volume (Evaporate) OR Induce Nucleation (Scratch/Seed) no_crystals->solution_no_crystals check_purity Check Purity (HPLC, NMR) yes_crystals->check_purity pure Pure Product check_purity->pure Yes impure Problem: Still Impure check_purity->impure No solution_impure Re-crystallize OR Re-evaluate Solvent Choice OR Ensure Slower Cooling impure->solution_impure

Caption: A decision tree for troubleshooting common issues.

References

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Compounds. Available at: [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available at: [Link]

  • Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (1R) vs (1S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This guide provides a comprehensive framework for comparing the biological activities of the (1R) and (1S) enantiomers of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a compound of interest due to its fluorinated indanol scaffold. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to target proteins.[1][2]

This document will delve into a hypothetical, yet scientifically rigorous, comparative analysis of these enantiomers, outlining the experimental methodologies required to elucidate their differential biological effects. While direct comparative data for this specific pair of enantiomers is not extensively available in public literature, this guide will serve as a roadmap for researchers in the field, providing detailed protocols and the scientific rationale behind them.

The Critical Role of Chirality: A Case for Enantiomeric Resolution

The differential biological activity of enantiomers is a well-established principle in pharmacology. For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen is responsible for its therapeutic effects, while the (R)-enantiomer is significantly less active. Similarly, in the realm of indane-based compounds, the absolute configuration has been shown to be crucial for activity, as seen in a chiral serotonin uptake inhibitor where the (1S,2S) configuration was determined to be the more active enantiomer.[3] This underscores the necessity of evaluating the biological activity of each enantiomer of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol independently.

Proposed Biological Target: Voltage-Gated Sodium Channels

Based on the structural similarity of the indanol core to certain known ion channel modulators, a plausible hypothesis is that the enantiomers of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol may exhibit activity at voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, and their modulation can have significant therapeutic implications in areas such as pain, epilepsy, and cardiac arrhythmias.

Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential to comprehensively compare the biological activities of the (1R) and (1S) enantiomers. This will involve a progression from in vitro target engagement and cellular assays to in vivo pharmacokinetic and pharmacodynamic studies.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Evaluation a Target Engagement (Automated Patch Clamp) b Cellular Functional Assay (Membrane Potential Dye) a->b c Mechanism of Action (Voltage Protocol Studies) b->c d Pharmacokinetic Profiling (LC-MS/MS) c->d Lead Enantiomer Selection e Pharmacodynamic Assessment (Animal Model of Neuropathic Pain) d->e f Toxicology Screening (Acute Toxicity Study) e->f

Figure 1: A proposed experimental workflow for the comparative analysis of the (1R) and (1S) enantiomers of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Part 1: In Vitro Characterization

1.1. Primary Target Engagement: Automated Patch Clamp Electrophysiology

This experiment will directly assess the modulatory effects of each enantiomer on a specific subtype of voltage-gated sodium channel (e.g., NaV1.7, a key target in pain signaling), heterologously expressed in a stable cell line (e.g., HEK293).

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human NaV1.7 channels under standard conditions (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic).

  • Compound Preparation: Prepare stock solutions of (1R) and (1S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in DMSO. Serially dilute the compounds in extracellular buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) to record sodium currents from the cells.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. A typical protocol would involve a holding potential of -120 mV, followed by a depolarizing step to 0 mV to activate the channels.

  • Data Analysis: Measure the peak inward sodium current in the presence of increasing concentrations of each enantiomer. Calculate the half-maximal inhibitory concentration (IC50) for each enantiomer by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Data Summary:

EnantiomerIC50 (µM) on NaV1.7Hill Slope
(1R)1.5 ± 0.2-1.1
(1S)25.3 ± 3.1-0.9
Racemate3.2 ± 0.4-1.0

1.2. Cellular Functional Assay: Membrane Potential-Sensitive Dyes

This assay provides a higher-throughput method to assess the functional consequences of sodium channel modulation in a cellular context.

Experimental Protocol:

  • Cell Plating: Plate HEK293 cells expressing NaV1.7 in 96-well or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the (1R) and (1S) enantiomers to the wells.

  • Channel Activation: Stimulate the cells with a sodium channel activator (e.g., veratridine) to induce membrane depolarization.

  • Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Determine the IC50 of each enantiomer for the inhibition of veratridine-induced depolarization.

Part 2: In Vivo Evaluation

Following the identification of the more potent enantiomer from in vitro studies (the "eutomer"), in vivo experiments are crucial to assess its pharmacokinetic and pharmacodynamic properties.

2.1. Pharmacokinetic (PK) Profiling

This study will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead enantiomer in a relevant animal model (e.g., Sprague-Dawley rats).

Experimental Protocol:

  • Animal Dosing: Administer the lead enantiomer to a cohort of rats via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the lead enantiomer in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

2.2. Pharmacodynamic (PD) Assessment: Animal Model of Neuropathic Pain

To evaluate the therapeutic potential of the lead enantiomer, a relevant animal model of disease is employed. The chronic constriction injury (CCI) model in rats is a widely used model of neuropathic pain.

Experimental Protocol:

  • CCI Surgery: Induce neuropathic pain in rats by performing CCI surgery on the sciatic nerve.

  • Baseline Nociceptive Testing: Measure baseline pain thresholds using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

  • Compound Administration: Administer the lead enantiomer to the CCI rats at various doses.

  • Post-Dose Nociceptive Testing: Measure pain thresholds at different time points after compound administration.

  • Data Analysis: Determine the dose-dependent efficacy of the lead enantiomer in reversing pain-related behaviors.

Hypothetical Signaling Pathway Modulation

The modulation of voltage-gated sodium channels can have downstream effects on intracellular signaling cascades. For instance, in neurons, a reduction in sodium influx can lead to decreased calcium entry through voltage-gated calcium channels, subsequently affecting calcium-dependent signaling pathways.

G a (1R)-Enantiomer b NaV1.7 Channel a->b Inhibition c Reduced Na+ Influx b->c d Membrane Depolarization (Inhibited) c->d e Voltage-Gated Ca2+ Channel Activation (Reduced) d->e f Decreased Intracellular [Ca2+] e->f g Reduced Neurotransmitter Release f->g h Analgesic Effect g->h

Figure 2: A hypothetical signaling pathway illustrating the potential downstream effects of NaV1.7 inhibition by the (1R)-enantiomer.

Discussion and Future Directions

The hypothetical data presented in this guide illustrates a scenario where the (1R)-enantiomer of 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is significantly more potent as a NaV1.7 inhibitor than the (1S)-enantiomer. This highlights the critical importance of stereochemistry in drug design and the necessity of evaluating enantiomers separately.

Future studies should focus on:

  • Selectivity Profiling: Assessing the activity of the lead enantiomer against other subtypes of sodium channels to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating the detailed mechanism of inhibition (e.g., state-dependence) using more complex electrophysiological protocols.

  • Metabolite Identification: Identifying the major metabolites of the lead enantiomer to assess their potential activity and contribution to the overall pharmacological effect.

By following a systematic and rigorous experimental plan as outlined in this guide, researchers can effectively characterize and compare the biological activities of the enantiomers of novel chemical entities, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • Absolute configuration of (+)-cis-2,3-dihydro-2-[(methylamino)methyl]-1- [4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, a chiral serotonin uptake inhibitor. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

  • Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry. Available at: [Link]

  • The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. MDPI. Available at: [Link]

  • Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. PubMed. Available at: [Link]

  • A Copper(I)-Catalyzed Enantioselective -Boryl Substitution of Trifluoromethyl-Substituted Alkenes: Synthesis of Enantioenr. HUSCAP. Available at: [Link]

  • Biological activity of tropolone. PubMed. Available at: [Link]

  • Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed. Available at: [Link]

  • NATURAL PRODUCTS CHEMISTRY. Osaka University. Available at: [Link]

  • Biological activity of alpha-thujaplicin, the isomer of hinokitiol. PubMed. Available at: [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • 1H-Inden-1-ol, 2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Validation of Chiral GC-MS Methods for Determining (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of chiral Gas Chromatography-Mass Spectrometry (GC-MS) methods, with a specific focus on determining the enantiomeric purity of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. As a critical chiral intermediate in the synthesis of various pharmaceuticals, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and comparative insights.

The determination of enantiomeric excess (ee) is a crucial step in the development and quality control of chiral drugs. Often, one enantiomer provides the desired therapeutic effect, while the other may be inactive or even harmful.[1] Chiral GC is a powerful technique for this purpose, offering high resolution for volatile and thermally stable analytes.[1][2]

The Cornerstone of Chiral Analysis: Selecting the Optimal Chiral Stationary Phase

The success of any chiral separation by GC hinges on the selection of an appropriate chiral stationary phase (CSP). For the analysis of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, which is a volatile and thermally stable compound, cyclodextrin-based CSPs are the most effective and widely used.

Cyclodextrins are cyclic oligosaccharides that possess a chiral, torus-shaped structure.[3][4] Their exterior is hydrophilic, while the interior cavity is hydrophobic, allowing for the formation of transient diastereomeric inclusion complexes with enantiomers.[5] It is this differential interaction that leads to their separation. The most common cyclodextrins used in GC are α-, β-, and γ-cyclodextrins, which differ in the number of glucose units and the size of their cavity.[4]

For effective chiral recognition in GC, the hydroxyl groups of the cyclodextrins must be derivatized. This derivatization enhances the interaction sites and provides the necessary selectivity for separating a wide range of chiral compounds, including alcohols like inden-1-ol derivatives.[3][6]

Comparison of Common Cyclodextrin-Based CSPs for Indenol Analysis:

Chiral Stationary Phase (CSP)DerivativeKey CharacteristicsSuitability for Indenol Derivatives
Beta-DEX™ Permethylated β-cyclodextrinGood general-purpose chiral phase, suitable for a wide range of compounds.High, often a good starting point for method development.
Gamma-DEX™ Permethylated γ-cyclodextrinLarger cavity size, suitable for bulkier molecules.Potentially useful if beta-cyclodextrin phases show insufficient resolution.
Custom Derivatized Phases e.g., Hydroxypropyl, AcetylOffer alternative selectivities by modifying the interaction mechanisms (e.g., hydrogen bonding).Can provide improved resolution for challenging separations.

The choice of CSP is often empirical, and screening several columns with different cyclodextrin derivatives is a common practice during method development.

A Rigorous Approach to Method Validation: Adhering to ICH Q2(R1) Guidelines

Once a suitable chiral column and initial chromatographic conditions are established, the analytical method must be validated to ensure its reliability, accuracy, and consistency. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[7][8][9][10]

The typical validation parameters for a quantitative impurity test, such as determining the undesired enantiomer of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][10]

Workflow for Chiral GC-MS Method Validation

Caption: Workflow for the validation of a chiral GC-MS method.

In-Depth Analysis of Validation Parameters

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. For chiral analysis, this means demonstrating that the peak for the (1R)-enantiomer is well-resolved from the peak of its (1S)-enantiomer and any other potential impurities.

Experimental Protocol:

  • Inject a solution of the racemic (1R, 1S)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

  • Inject a solution of the enantiomerically pure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

  • Inject a blank (solvent).

  • Spike the (1R)-enantiomer with a known amount of the (1S)-enantiomer and any other known related substances.

Acceptance Criteria:

  • The retention times of the two enantiomers should be sufficiently different to allow for baseline separation (Resolution > 1.5).

  • No interfering peaks should be observed at the retention time of the (1R)-enantiomer in the blank or spiked samples.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the (1S)-enantiomer (the impurity) in the presence of a fixed concentration of the (1R)-enantiomer. The concentration range should typically span from the reporting level of the impurity to 120% of the specification limit.[10]

  • Inject each standard in triplicate.

  • Plot the peak area of the (1S)-enantiomer against its concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

Table 1: Example Linearity Data

Concentration (% of Specification)Peak Area (Arbitrary Units)
505120
757650
10010200
12512750
15015300
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by determining the recovery of a known amount of the impurity spiked into the sample.

Experimental Protocol:

  • Prepare samples of the (1R)-enantiomer spiked with the (1S)-enantiomer at a minimum of three concentration levels within the specified range (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the (1S)-enantiomer.

Acceptance Criteria:

  • The mean recovery should be within a pre-defined range (e.g., 90-110%).

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[11]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the (1R)-enantiomer spiked with the (1S)-enantiomer at 100% of the specification limit.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for the peak area of the (1S)-enantiomer should be within a pre-defined limit (e.g., < 10% for impurities).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that gives a S/N of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the impurity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][11][13]

Experimental Protocol:

  • Identify critical method parameters (e.g., oven temperature ramp rate, injector temperature, carrier gas flow rate).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor) should remain within the established acceptance criteria for all variations.

Table 2: Example Robustness Study Design

ParameterNominal ValueVariation 1Variation 2
Injector Temperature 250 °C245 °C255 °C
Oven Ramp Rate 10 °C/min9 °C/min11 °C/min
Carrier Gas Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min

The Role of Mass Spectrometry in Chiral Analysis

While a Flame Ionization Detector (FID) is often sufficient for quantitative analysis, coupling the GC to a Mass Spectrometer (MS) provides several advantages:

  • Positive Peak Identification: The mass spectrum of each enantiomer can be used to confirm its identity, providing a higher degree of certainty.

  • Improved Specificity: In cases of co-eluting impurities, selected ion monitoring (SIM) can be used to selectively detect the enantiomers of interest, enhancing the specificity of the method.[14]

Conclusion

The validation of a chiral GC-MS method for determining the enantiomeric purity of (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a rigorous but essential process. By systematically evaluating the validation parameters outlined in the ICH Q2(R1) guideline, and by carefully selecting the appropriate chiral stationary phase, a reliable and robust analytical method can be established. This ensures the quality and safety of the final pharmaceutical product, which is of paramount importance in the drug development industry.

References

  • Lab Manager. (2025, October 23). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
  • LCGC International. (2025, November 27). Robustness Tests.
  • Benchchem.
  • PharmaGuru. (2025, May 2).
  • MDPI. (2025, April 14).
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Scribd. ICH Q2(R1)
  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • NCBI Bookshelf. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies.
  • Validation Online.
  • Sigma-Aldrich. Chiral Cyclodextrin Capillary GC Columns.
  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • ResearchGate. (PDF)
  • University of Bath.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chemistry LibreTexts. (2021, June 12). 1.
  • Slideshare.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Benchchem.
  • Analytical Chemistry. (2004, November 2).
  • IVT Network. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • IVT Network. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • ResearchGate. Enantioselective separation of racemic 1‐indanol on (a) the....
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • AZoM. (2022, July 22).
  • ICH. (2025, July 8). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples.
  • ACS Publications. (2023, January 10).
  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC.
  • ResearchGate. (2026, March 10). (PDF)
  • PMC.
  • Semantic Scholar. (2012, July 15).

Sources

Comparative Efficacy of Trifluoromethyl vs. Methyl Indanols in Receptor Binding Assays: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, our objective is not merely to synthesize analogs, but to decode the thermodynamic and kinetic drivers of receptor-ligand interactions. The indanol scaffold is a highly versatile pharmacophore utilized in the design of ligands for various nuclear and G-protein coupled receptors (GPCRs). During lead optimization, the substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group is a classic bioisosteric replacement.

However, this is not a simple structural tweak; it fundamentally alters the physicochemical landscape of the molecule. This guide provides an in-depth comparative analysis of –CF₃ versus –CH₃ indanol derivatives, focusing on their efficacy in receptor binding assays, specifically targeting Retinoid X Receptors (RXRs) and Cannabinoid Receptors (CB1/CB2).

Mechanistic Causality: The Physicochemical Shift

Why does replacing a methyl group with a trifluoromethyl group often result in a dramatic shift in receptor affinity and efficacy? The causality lies in three distinct physicochemical alterations:

  • Steric Volume and Shape Optimization : The –CF₃ group is significantly larger than the –CH₃ group (van der Waals volume of ~42.8 ų vs. ~16.8 ų). In the context of the RXR ligand-binding domain, which features a highly hydrophobic and spacious pocket, the bulkier –CF₃ group can more effectively fill the subpocket. This maximizes van der Waals contacts with surrounding hydrophobic residues (e.g., helices 5, 11, and 12),1 compared to a single methyl substitution[1].

  • Lipophilicity and Membrane Partitioning (LogP) : Fluorination generally increases the lipophilicity of the molecule. The highly lipophilic nature of the –CF₃ group enhances partitioning into the lipid-rich receptor binding sites of targets like the Cannabinoid receptor 2 (CB2).

  • Electronic Effects and Halogen Bonding : Unlike the electron-donating –CH₃ group, the –CF₃ group is strongly electron-withdrawing. This alters the electron density of the indanol aromatic ring, strengthening π-π stacking or cation-π interactions with aromatic amino acids in the receptor pocket.

Mechanism Indanol Indanol Scaffold CF3 Trifluoromethyl (-CF3) Substitution Indanol->CF3 CH3 Methyl (-CH3) Substitution Indanol->CH3 CF3_Props High Lipophilicity Strong Electron Withdrawal Increased Steric Bulk CF3->CF3_Props CH3_Props Moderate Lipophilicity Electron Donating Lower Steric Bulk CH3->CH3_Props CF3_Bind Enhanced Hydrophobic Pocket Fit (e.g., RXRα, CB2) CF3_Props->CF3_Bind CH3_Bind Standard Hydrophobic Interaction Lower Receptor Affinity CH3_Props->CH3_Bind

Logical flow of physicochemical changes driving receptor affinity in substituted indanols.

Comparative Efficacy Data

Based on recent structural optimization studies, the superiority of the –CF₃ substitution in specific hydrophobic pockets becomes quantitatively evident. For instance,2 for CB1/CB2 receptors, with a distinct 6-fold selectivity toward CB2[2].

Compound ScaffoldSubstitutionTarget ReceptorBinding Affinity (Kᵢ / IC₅₀)Efficacy / ActivationReference
Indanol-based Ligand–CH₃ (Methyl)RXRαModerate (Low μM range)Partial Agonist[1]
Indanol-based Ligand–CF₃ (Trifluoromethyl)RXRαHigh (nM range)Full Agonist[1]
Trans-1,3-diaryl indane–CH₃ (Methyl)CB2> 1 μMN/A[2]
Trans-1,3-diaryl indane–CF₃ (Trifluoromethyl)CB2Sub-micromolarHigh Selectivity (6-fold over CB1)[2]

Experimental Protocol: Self-Validating Radioligand Binding Assay

To objectively compare the binding affinity (Kᵢ) of –CF₃ versus –CH₃ indanol derivatives, a highly controlled competitive radioligand binding assay is required. The following protocol is designed as a self-validating system , ensuring that any observed differences in efficacy are strictly due to ligand-receptor thermodynamics, not assay artifacts.

Step 1: Membrane Preparation and Standardization
  • Action : Isolate membranes from CHO cells stably expressing the human target receptor (e.g., CB2 or RXRα).

  • Causality & Validation : Perform a BCA (Bicinchoninic Acid) protein assay to standardize receptor concentration across all test wells. This internal control ensures that variations in binding signal are exclusively due to ligand affinity, eliminating receptor density discrepancies as a confounding variable.

Step 2: Assay Incubation Setup
  • Action : Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, and 0.1% BSA.

  • Causality & Validation : The inclusion of Bovine Serum Albumin (BSA) is critical. Because –CF₃ indanols are highly lipophilic, they are prone to non-specific binding (NSB) to the plastic walls of the assay microplates. BSA acts as a carrier to keep the ligand in solution, preventing false-negative affinity readouts.

  • Action : Add a constant concentration of a validated radioligand (e.g., 0.5 nM [³H]-CP55,940 for CB2) and serial dilutions (10⁻¹¹ to 10⁻⁵ M) of the –CF₃ and –CH₃ indanol test compounds.

  • Internal Controls : Include wells with no competitor to establish Total Binding (TB) , and wells with an excess (10 μM) of unlabeled reference ligand to establish Non-Specific Binding (NSB) .

Step 3: Incubation and Rapid Separation
  • Action : Incubate the microplates at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality & Validation : Glass fiber filters carry a slight negative charge, which can trap free, positively charged radioligands. Pre-soaking in PEI neutralizes this charge, drastically reducing background retention and improving the signal-to-noise ratio of the assay.

Step 4: Quantification and Data Analysis
  • Action : Wash filters three times with ice-cold binding buffer to remove unbound radioligand. Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.

  • Action : Calculate specific binding: (Total Binding - NSB). Use non-linear regression analysis to fit the data to a one-site homologous competition model to derive the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ).

AssayWorkflow Membrane 1. Membrane Prep (Standardized via BCA) Incubation 2. Incubation (Receptor + [3H]-Ligand + Indanol) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/C Filters) Incubation->Filtration Controls Internal Controls (Total Binding & NSB) Controls->Incubation Quantification 4. Scintillation Counting (Measure CPM) Filtration->Quantification Analysis 5. Non-linear Regression (Calculate IC50 & Ki) Quantification->Analysis

Self-validating radioligand binding assay workflow for indanol derivative evaluation.

References

  • Source: National Institutes of Health (NIH)
  • Title: Reactions of CF3-enones with arenes under superelectrophilic activation: a pathway to trans-1,3-diaryl-1-CF3-indanes, new cannabinoid receptor ligands Source: Organic & Biomolecular Chemistry - RSC Publishing URL

Sources

A Comparative Guide to the Synthesis of (1R)-4-(Trifluoromethyl)indanol: Biocatalysis vs. Chemical Reduction

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. Among these, (1R)-4-(Trifluoromethyl)indanol stands as a crucial building block for various therapeutic agents, owing to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The synthesis of this specific enantiomer presents a common challenge: the efficient and highly selective reduction of the prochiral ketone, 4-(Trifluoromethyl)indanone.

This guide provides an in-depth technical comparison of two leading methodologies for this stereoselective reduction: biocatalysis, primarily utilizing ketoreductases (KREDs), and chemical synthesis, with a focus on the well-established Corey-Bakshi-Shibata (CBS) reduction. By examining the underlying principles, experimental protocols, and performance data of each approach, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

The Synthetic Challenge: Enantioselective Ketone Reduction

The core transformation in the synthesis of (1R)-4-(Trifluoromethyl)indanol is the asymmetric reduction of 4-(Trifluoromethyl)indanone. The primary objective is to deliver a hydride to one of the two enantiotopic faces of the carbonyl group with high fidelity, thereby producing the desired (R)-enantiomer in high enantiomeric excess (e.e.).

Biocatalytic Approach: The Precision of Ketoreductases

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods for asymmetric synthesis.[1] Enzymes, particularly ketoreductases (KREDs), are highly efficient and selective catalysts for the reduction of ketones to chiral alcohols.[2] These enzymes operate under mild conditions and can achieve exceptional levels of enantioselectivity, often exceeding 99% e.e.[1]

Mechanism of KRED-Catalyzed Reduction

Ketoreductases are oxidoreductases that utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of hydride. The enzyme's chiral active site binds the ketone substrate in a specific orientation, facilitating the stereoselective transfer of a hydride from the cofactor to the carbonyl carbon. This precise positioning is the basis for the high enantioselectivity observed in biocatalytic reductions.

To drive the reaction to completion, a cofactor regeneration system is almost always employed. This is typically achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or by using glucose and glucose dehydrogenase (GDH). This in-situ regeneration makes the use of the expensive nicotinamide cofactor practical on a larger scale.[3]

Experimental Protocol: KRED-Mediated Reduction of 4-(Trifluoromethyl)indanone

The following protocol is a representative example based on established procedures for the biocatalytic reduction of structurally similar ketones.[4]

Materials:

  • 4-(Trifluoromethyl)indanone

  • Ketoreductase (KRED) enzyme preparation (e.g., commercially available KRED screening kit)

  • Nicotinamide cofactor (NADP+ or NAD+)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Enzyme and Cofactor Preparation: In a temperature-controlled reaction vessel, dissolve the KRED and GDH enzymes in the phosphate buffer. Add the nicotinamide cofactor and D-glucose.

  • Substrate Addition: Dissolve the 4-(Trifluoromethyl)indanone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol or DMSO) if necessary, and add it to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Work-up: Once the reaction is complete, extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Approach: The Reliability of the Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a widely utilized and reliable method for the enantioselective reduction of prochiral ketones.[5][6][7] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), to achieve high yields and excellent enantioselectivities.[5]

Mechanism of the CBS Reduction

The mechanism of the CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and the borane reagent.[5][7] This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. The hydride is then transferred from the borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol.[8] The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.

Experimental Protocol: CBS Reduction of 4-(Trifluoromethyl)indanone

The following is a general protocol for the CBS reduction of a prochiral ketone.

Materials:

  • 4-(Trifluoromethyl)indanone

  • (R)-(-)-(2)-Methyl-CBS-oxazaborolidine solution (or other appropriate chiral CBS catalyst)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF solution

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-(-)-(2)-Methyl-CBS-oxazaborolidine catalyst in anhydrous THF.

  • Borane Addition: Cool the solution to 0 °C and slowly add the borane-dimethyl sulfide complex or borane-THF solution. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add a solution of 4-(Trifluoromethyl)indanone in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at a controlled low temperature (e.g., 0 °C or -20 °C) and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

  • Work-up: Add hydrochloric acid and stir for a period to hydrolyze the borate esters. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis: Biocatalysis vs. Chemical Reduction

FeatureBiocatalytic Reduction (KRED)Chemical Reduction (CBS)
Enantioselectivity Typically excellent (>99% e.e. is common)Generally high (often >95% e.e.)[5]
Yield Can be very high (>90%), but substrate inhibition can be a factorGenerally high (>85%)
Reaction Conditions Mild (ambient temperature, neutral pH, aqueous media)Often requires low temperatures (-20 to 0 °C) and anhydrous conditions[7]
Reagents Enzymes (biodegradable), cofactor, simple co-substrate (e.g., glucose)Chiral catalyst, borane reagents (can be pyrophoric), anhydrous solvents
Catalyst Source Commercially available as kits or individual enzymes; can be produced via fermentationCommercially available chiral catalysts
Substrate Scope Can be broad, but often requires screening to find an optimal enzymeGenerally broad for a wide range of ketones[5]
Work-up & Purification Typically involves extraction and standard chromatography; enzyme removal may be necessaryRequires quenching of reactive reagents, aqueous work-up, and chromatography
"Green" Chemistry Considered a "greener" technology due to mild conditions and biodegradable catalystsInvolves hazardous reagents and organic solvents

Experimental Workflow Comparison

The following diagrams illustrate the general workflows for the biocatalytic and chemical reduction of 4-(Trifluoromethyl)indanone.

Biocatalytic_vs_Chemical_Reduction cluster_bio Biocatalytic Reduction cluster_chem Chemical Reduction (CBS) b_start 4-(Trifluoromethyl)indanone b_reax KRED, NADPH, GDH, Glucose in Buffer (pH 7) b_start->b_reax b_workup Extraction b_reax->b_workup b_purify Purification b_workup->b_purify b_end (1R)-4-(Trifluoromethyl)indanol b_purify->b_end c_start 4-(Trifluoromethyl)indanone c_reax (R)-CBS Catalyst, BH3-SMe2 in Anhydrous THF c_start->c_reax c_workup Quenching & Extraction c_reax->c_workup c_purify Purification c_workup->c_purify c_end (1R)-4-(Trifluoromethyl)indanol c_purify->c_end

Caption: Comparative workflow for biocatalytic and chemical reduction.

Conclusion and Future Perspectives

Both biocatalytic and chemical reduction methods offer effective pathways for the synthesis of (1R)-4-(Trifluoromethyl)indanol. The choice between the two will often depend on the specific requirements of the project, including scale, cost, available equipment, and "green" chemistry considerations.

The biocatalytic approach, with its high enantioselectivity and mild reaction conditions, is particularly attractive for large-scale, sustainable manufacturing. The continuous development of new and improved ketoreductases through protein engineering will likely expand the substrate scope and robustness of this methodology.

The CBS reduction remains a highly reliable and predictable method that is well-suited for laboratory-scale synthesis and for substrates that may not be amenable to enzymatic reduction. Its broad applicability and the commercial availability of the catalysts ensure its continued importance in asymmetric synthesis.

For drug development professionals, a thorough evaluation of both approaches is recommended. Initial screening of a panel of ketoreductases can quickly identify a suitable biocatalyst, while the CBS reduction provides a dependable backup or alternative strategy. The integration of both chemo- and biocatalysis in a synthetic route, a chemoenzymatic approach, can also offer unique advantages, combining the strengths of both methodologies.[9]

References

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. (2024). Available from: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. (n.d.). Available from: [Link]

  • Corey–Itsuno reduction. Wikipedia. (2023). Available from: [Link]

  • Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. PMC. (2023). Available from: [Link]

  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology. (2024). Available from: [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. (2022). Available from: [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. PubMed. (2021). Available from: [Link]

  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). PMC. (2014). Available from: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. (2021). Available from: [Link]

  • Chemo-enzymatic fluorination of unactivated organic compounds. Chemical Engineering. (2008). Available from: [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Semantic Scholar. (2023). Available from: [Link]

  • Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. MDPI. (2019). Available from: [Link]

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. (2010). Available from: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. (2021). Available from: [Link]

  • Sustainable one-pot chemo-enzymatic synthesis of chiral furan amino acid from biomass via magnetic solid acid and threonine aldo. ScienceDirect. (2021). Available from: [Link]

  • Continuous-Flow Chemoenzymatic Enantioselective Synthesis of Chiral α-Mono- and Difluoromethyl Amines. ResearchGate. (2025). Available from: [Link]

  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI. (2022). Available from: [Link]

  • Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journals. (2012). Available from: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. MDPI. (2022). Available from: [Link]

  • Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. ResearchGate. (2023). Available from: [Link]

  • (1s,2r)-1-aminoindan-2-ol. Organic Syntheses Procedure. (n.d.). Available from: [Link]

  • Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. ResearchGate. (2026). Available from: [Link]

Sources

NMR Spectra Comparison Guide: Enantiopure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol vs. Racemate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a highly valuable chiral building block in pharmaceutical development. Differentiating its enantiopure form from its racemate (1R/1S) is impossible using standard nuclear magnetic resonance (NMR) in achiral solvents, as enantiomers are magnetically equivalent. However, this specific molecule possesses a strategic structural advantage: the 4-trifluoromethyl (-CF3) group . By utilizing ^19F NMR—which offers a broad chemical shift range and zero background interference—alongside chiral derivatizing or solvating agents, researchers can achieve baseline resolution of enantiomers [1].

This guide provides a comprehensive, objective comparison of the NMR spectral behaviors of the enantiopure vs. racemic forms using two field-proven methodologies: Mosher's Ester Derivatization (CDA) and Lanthanide Shift Reagents (CSA).

Mechanistic Principles of Chiral NMR Differentiation

In an achiral environment (e.g., CDCl3), the (1R) and (1S) enantiomers of 4-(trifluoromethyl)indan-1-ol exhibit identical ^1H, ^13C, and ^19F NMR spectra. To differentiate them, the symmetry must be broken by introducing a chiral environment, thereby converting the enantiomers into diastereomers [2]. Diastereomers possess distinct physical properties and different magnetic shielding environments, resulting in measurable chemical shift differences (Δδ).

  • Chiral Derivatizing Agents (CDAs) : Covalently bond to the analyte. Reacting the alcohol with enantiopure (R)-Mosher's acid chloride ((R)-MTPA-Cl) yields stable diastereomeric esters. The spatial orientation of the MTPA phenyl ring selectively shields or deshields the indane protons and the 4-CF3 group [2].

  • Chiral Solvating Agents (CSAs) : Form non-covalent complexes in situ. Adding a paramagnetic chiral lanthanide shift reagent like Eu(hfc)3 to the NMR tube induces massive pseudocontact shifts. The (1R) and (1S) enantiomers coordinate with different geometries, leading to distinct induced shifts (ΔΔδ) [3].

Experimental Workflows & Methodologies

Workflow Start Analyte: 4-(Trifluoromethyl)indan-1-ol (Enantiopure 1R vs. Racemate) Split Select Chiral Discrimination Strategy Start->Split CDA Method A: Chiral Derivatizing Agent React with (R)-MTPA-Cl Split->CDA CSA Method B: Chiral Solvating Agent Add Eu(hfc)3 in situ Split->CSA Dias_CDA Covalent Diastereomeric Esters (S)-MTPA-(1R) & (S)-MTPA-(1S) CDA->Dias_CDA Dias_CSA Non-Covalent Diastereomeric Complexes [Eu(hfc)3]-(1R) & [Eu(hfc)3]-(1S) CSA->Dias_CSA NMR_CDA Acquire 19F & 1H NMR Analyze Δδ and Integration Dias_CDA->NMR_CDA NMR_CSA Acquire 19F & 1H NMR Observe Induced Shift (ΔΔδ) Dias_CSA->NMR_CSA Result Determine Enantiomeric Excess (ee) & Confirm Absolute Configuration NMR_CDA->Result NMR_CSA->Result

Experimental workflow for chiral NMR differentiation of indanol derivatives using CDAs and CSAs.

Protocol A: Mosher's Ester Derivatization (Gold Standard)

Self-Validating Logic: Always derivatize the racemate first. This establishes the exact chemical shifts for both the (1R) and (1S) diastereomers, which must integrate to a perfect 1:1 ratio. Once validated, the enantiopure (1R) sample is analyzed to confirm the presence of only one specific set of peaks. Caution: The esterification must reach 100% conversion. Incomplete reactions can lead to kinetic resolution, skewing the apparent enantiomeric excess (ee) [4].

Step-by-Step Procedure:

  • Preparation : In a dry 5 mL vial under inert atmosphere, dissolve 5.0 mg of the indanol analyte (racemate or enantiopure) in 0.5 mL of anhydrous pyridine-d5 or CDCl3 with a catalytic amount of DMAP [4].

  • Derivatization : Add 2.0 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). (Note: Due to Cahn-Ingold-Prelog priority rules, (R)-MTPA-Cl forms the (S)-MTPA ester).

  • Reaction : Stir at room temperature for 4–6 hours. Monitor via TLC to ensure complete consumption of the starting alcohol [2].

  • Analysis : Transfer directly to an NMR tube (if using pyridine-d5) or perform a quick aqueous workup (if in CDCl3) to remove excess MTPA-OH. Acquire ^1H and ^19F NMR spectra.

Protocol B: Direct Analysis via Europium Shift Reagent (CSA)

Self-Validating Logic: The induced shift is concentration-dependent. By titrating the shift reagent into the racemate, you can track the peak splitting dynamically, ensuring the observed signals are true diastereomeric splits and not impurities [3].

Step-by-Step Procedure:

  • Preparation : Dissolve 5.0 mg of the indanol analyte in 0.6 mL of dry CDCl3 in an NMR tube. Acquire baseline ^1H and ^19F NMR spectra.

  • Titration : Add 0.1 equivalents of the chiral shift reagent Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) [3, 5].

  • Acquisition : Shake the tube until clear. Acquire ^1H and ^19F NMR spectra.

  • Optimization : Continue adding Eu(hfc)3 in 0.1 eq increments (up to ~0.5 eq) until baseline resolution of the 4-CF3 signals is achieved in the ^19F spectrum.

Data Presentation & Comparative Analysis

The following tables summarize the expected spectral outcomes when analyzing the enantiopure (1R) compound versus the racemate. The built-in 4-CF3 group acts as an ideal reporter for ^19F NMR, circumventing the overlapping aliphatic signals often seen in the ^1H NMR of indane rings [1].

Table 1: Expected NMR Spectral Features (Enantiopure vs. Racemate)
Analytical TargetNMR NucleusEnantiopure (1R) Sample (Expected Signal)Racemate (1R/1S) Sample (Expected Signal)Causality / Mechanism
Indane 4-CF3 Group (Post-MTPA Derivatization)^19F NMR1 Singlet 2 Singlets (1:1 Integration Ratio)The MTPA phenyl ring differentially shields the 4-CF3 group depending on the stereocenter at C1.
MTPA -CF3 Group (Post-MTPA Derivatization)^19F NMR1 Singlet 2 Singlets (1:1 Integration Ratio)The indane ring differentially shields the MTPA -CF3 group.
Indane C1-H Proton (Post-MTPA Derivatization)^1H NMR1 Multiplet (Specific Δδ)2 Distinct Multiplets (1:1 Ratio)Diastereomeric environments alter the electron density around the carbinol proton.
Indane 4-CF3 Group (Post-Eu(hfc)3 Addition)^19F NMR1 Shifted Singlet 2 Shifted Singlets (1:1 Ratio)Differential non-covalent coordination geometry with the paramagnetic Eu(III) center induces distinct pseudocontact shifts (ΔΔδ).
Table 2: Methodological Comparison (CDA vs. CSA)
FeatureMosher's Ester Derivatization (CDA)Europium Shift Reagent (CSA)
Interaction Type Covalent bond formation [2]Non-covalent coordination [3]
Time Required 4–6 hours (requires reaction completion)< 15 minutes (immediate in situ analysis)
Reversibility Irreversible (requires chemical cleavage to recover analyte)Reversible (analyte can be recovered via column chromatography)
Spectral Clarity Excellent (sharp peaks, stable diastereomers)Good, but paramagnetic Eu(III) can cause line broadening at high concentrations [3].
Best Used For Absolute configuration assignment & precise ee quantification.Rapid, high-throughput screening of enantiomeric excess (ee) [5].

Conclusion

For the objective comparison of enantiopure (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol against its racemate, leveraging the built-in 4-CF3 group via ^19F NMR is the most robust strategy. While Mosher's ester derivatization remains the gold standard for assigning absolute configuration due to its stable covalent nature, in situ titration with Eu(hfc)3 offers a rapid, non-destructive alternative for validating enantiomeric purity.

References

  • Jang, S., et al. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry, 2022, 94(2), 1441-1446. DOI: 10.1021/acs.analchem.1c04834. URL: [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007, 2, 2451–2458. DOI: 10.1038/nprot.2007.327. URL: [Link]

  • Grokipedia. "Eu(hfc)3 - Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]." Grokipedia Chemical Database, 2024. URL: [Link]

  • Lewis, S. E., et al. "The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction." Chemical Communications, 2016, 52(65), 10044-10047. DOI: 10.1039/C6CC03945E. URL: [Link]

Safety Operating Guide

Comprehensive Safety & Disposal Guide: (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, EH&S Personnel, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Mechanistic Safety Analysis

Executive Summary

Handling fluorinated chiral building blocks like (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol requires specialized logistical and safety planning. Because of the extreme stability of the carbon-fluorine (C-F) bond, standard waste disposal methods are fundamentally inadequate and environmentally hazardous. This guide provides field-proven, step-by-step methodologies for the containment, collection, and ultimate destruction of this compound, ensuring your laboratory maintains strict regulatory compliance and operational safety.

Chemical Profile & Quantitative Disposal Parameters

To establish a safe handling baseline, all operational parameters must be quantified. The following table summarizes the critical physicochemical data and strict limits governing the disposal of this fluorinated indanol.

ParameterValue / SpecificationOperational Rationale
CAS Number 1202577-87-4Unique identifier required for hazardous waste manifesting.
Molecular Weight 202.17 g/mol Essential for stoichiometric calculation of combustion byproducts.
Waste Classification Halogenated Organic WasteDictated by the presence of the trifluoromethyl (-CF3) moiety.
Aqueous Drain Limit 0.0 mg/L (Strictly Prohibited) High environmental persistence; highly toxic to aquatic life[1].
Incineration Temp. > 1,000 °CMinimum thermal energy required to cleave the C-F bond (~485 kJ/mol).
Interim Storage Temp. 2 – 8 °CMinimizes volatilization and thermal degradation prior to EH&S pickup[2].

Mechanistic Insight: The "Why" Behind the Protocol

Expertise & Experience in Chemical Safety

Why can't (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol be disposed of alongside standard non-halogenated organic waste? The answer lies in the thermodynamics of the trifluoromethyl group.

The C-F bond is one of the strongest in organic chemistry. If introduced into standard aqueous drains or low-temperature incinerators, fluorinated organics persist, bypassing biological wastewater treatment and acting as "forever chemicals" that pose severe toxicity risks to aquatic ecosystems[1].

The only scientifically sound disposal route is high-temperature incineration . However, combusting compounds containing a -CF3 group generates hydrogen fluoride (HF) gas—a highly corrosive, toxic, and bone-seeking byproduct[3]. Therefore, it is a strict operational requirement that the licensed incineration facility be equipped with an afterburner and a flue gas scrubber (typically utilizing alkaline solutions like calcium hydroxide) to neutralize the HF gas into benign fluoride salts (e.g., CaF2) before atmospheric release[4][5].

Standard Operating Procedures (SOPs)

Protocol A: Routine Halogenated Waste Collection

This self-validating workflow ensures that routine laboratory waste is safely prepared for transport to a licensed destruction facility.

  • Solvent Dissolution: Dissolve the residual (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in a combustible, non-reactive organic solvent (e.g., ethanol or acetone). This facilitates complete, even combustion during the incineration process[4].

  • Transfer & Segregation: Carefully transfer the dissolved mixture into a dedicated, chemically compatible container (e.g., High-Density Polyethylene, HDPE). The container must be explicitly labeled as "Halogenated Organic Waste" [5]. Critical Check: Ensure this stream is strictly segregated from incompatible materials such as strong acids, bases, or amines[3].

  • Interim Storage: Seal the container tightly and place it in a well-ventilated secondary containment tray within a locked hazardous waste accumulation area, maintained at 2–8 °C[2].

  • Manifesting & Pickup: Log the exact volume and concentration of the fluorinated compound on the hazardous waste manifest. Contact your licensed Environmental Health & Safety (EH&S) disposal contractor to arrange for pickup, specifying the need for HF-scrubber-equipped incineration[4].

Protocol B: Accidental Spill Management

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuation & PPE: Alert personnel in the immediate vicinity. Don appropriate Personal Protective Equipment (PPE), including indirect-vented chemical splash goggles, heavy-duty nitrile gloves, and a lab coat[6].

  • Containment: Working from the perimeter of the spill inward, dike the area to prevent the chemical from entering any floor drains or public water systems[2].

  • Absorption: Cover the spill entirely with an inert, dry chemical absorbent such as bentonite, vermiculite, or a commercially available inorganic spill kit. Do not use combustible materials like sawdust [3]. Mix until the absorbent appears completely dry.

  • Collection: Use non-sparking tools to sweep or shovel the saturated absorbent into a sealable hazardous waste container approved for transportation[2].

  • Decontamination: Clean the spill surface with an appropriate organic solvent, collecting all solvent washings into the same halogenated waste container for unified disposal[3].

Disposal Workflow Visualization

The following decision matrix outlines the logistical flow for handling both routine waste and accidental spills of this compound.

DisposalWorkflow Start Waste Generated: (1R)-4-(Trifluoromethyl)- 2,3-dihydro-1H-inden-1-ol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Decision Spill or Routine Waste? PPE->Decision Spill Spill Management: Absorb with Inert Material (e.g., Vermiculite) Decision->Spill Accidental Spill Routine Routine Collection: Dissolve in Combustible Organic Solvent Decision->Routine Routine Process Container Transfer to Dedicated Container: 'Halogenated Organic Waste' Spill->Container Routine->Container Storage Interim Storage: Ventilated, Locked Area (2-8°C) Container->Storage Licensed Contact Licensed Waste Disposal Service Storage->Licensed Incineration Final Disposal: High-Temp Incineration with HF Scrubber Licensed->Incineration

Workflow for the safe handling, collection, and disposal of fluorinated indanol waste.

References

  • Title: Safe Disposal of 4-(Trifluoromethyl)
  • Title: 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)
  • Title: Safety Data Sheet - 3M: (Trifluoromethyl)
  • Title: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate Source: Benchchem URL
  • Title: Disposal of chemical wastes Source: RiskAssess URL
  • Title: (S)

Sources

Personal protective equipment for handling (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide to Handling and Personal Protective Equipment for (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Executive Summary This document provides researchers and drug development professionals with a causally-driven safety and logistical framework for handling (1R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS: 1202577-87-4). By understanding the mechanistic hazards introduced by fluorination, laboratories can implement self-validating protocols that ensure absolute operational safety, precise chemical handling, and environmental compliance.

Mechanistic Hazard Profile: The Impact of the Trifluoromethyl Group

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, one must first understand the physicochemical behavior of the molecule. The presence of the trifluoromethyl (-CF3) group on the indanol core fundamentally alters its hazard profile compared to non-fluorinated analogs:

  • Enhanced Dermal Penetration: The -CF3 moiety significantly increases the lipophilicity of the molecule. Highly lipophilic compounds exhibit enhanced penetration through the lipid-rich stratum corneum of the skin[1]. This necessitates strict dermal barrier protection, as accidental exposure—especially when the compound is dissolved in an organic vehicle—can lead to rapid systemic absorption.

  • Thermal Decomposition to Hydrogen Fluoride (HF): Fluorinated organic compounds are generally stable at room temperature but undergo severe thermal decomposition at elevated temperatures (typically >400 °C)[2]. In the event of a laboratory fire or improper waste incineration, the -CF3 group decomposes to release highly toxic, bone-seeking hydrogen fluoride (HF) gas and perfluoroaldehydes[3]. This dictates highly specific fire-fighting measures and waste disposal logistics.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced lipophilicity and potential for rapid dermal absorption, standard laboratory PPE must be systematically upgraded.

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Justification (The "Why")
Hands (Primary) Double-glovingInner: Nitrile (4-8 mil)Outer: Neoprene or Laminated (Silver Shield)Nitrile provides basic dexterity, but the outer laminated glove is required if the compound is dissolved in aggressive organic solvents (e.g., DCM, THF) that act as carrier vehicles, accelerating skin permeation.
Eyes/Face Chemical Splash GogglesANSI Z87.1 compliant, indirect ventingProtects against micro-aerosolization during powder transfer or splashes from stock solutions. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Body Flame-Resistant (FR) Lab CoatNomex® or treated cottonIn a thermal event, synthetic coats (polyester) can melt into the skin. An FR coat prevents this and provides a barrier against systemic absorption of the lipophilic compound.
Respiratory N95/P100 Particulate RespiratorNIOSH-approvedRequired only if handling bulk powders outside of a containment device. Prevents inhalation of highly lipophilic micro-particles.

Operational Protocols: Step-by-Step Handling

Trustworthiness in the laboratory requires self-validating systems. Do not assume engineering controls are functioning; verify them systematically before initiating any workflow.

Step 1: Containment Verification

  • Action: Conduct all work within a certified Class II Biological Safety Cabinet (for powders, to prevent turbulence) or a properly functioning Chemical Fume Hood.

  • Validation: Check the digital airflow monitor prior to opening the chemical container. Ensure face velocity is between 80–120 fpm. If the monitor is uncalibrated, use a tissue test at the sash edge to visually confirm negative pressure.

Step 2: Reagent Preparation & Weighing

  • Action: Pre-weigh the compound using anti-static weigh boats.

  • Causality: The highly lipophilic nature of the fluorinated powder can cause static cling, leading to sudden aerosolization when manipulated with metal spatulas.

  • Validation: Use an ionizing bar or anti-static gun to neutralize the powder and the weigh boat before transfer.

Step 3: Solution Compounding

  • Action: If dissolving the indanol derivative in organic solvents (e.g., DMSO, Methanol), add the solvent slowly down the inner wall of the vessel.

  • Validation: Keep the fume hood sash lowered to the minimum functional height (protecting the breathing zone) and visually inspect the solution for complete dissolution before removing it from the containment area.

Spill Response & Decontamination Logistics

A spill of a fluorinated lipophilic compound requires immediate, methodical action to prevent dermal exposure and environmental contamination.

SpillResponse Start Spill Detected: (1R)-4-(CF3)-indan-1-ol Assess Assess Spill Volume & State (Solid/Solution) Start->Assess Evac Evacuate Area & Increase Ventilation Assess->Evac Large/Aerosolized PPE Don Advanced PPE (Respirator, Double Gloves) Assess->PPE Small/Contained Evac->PPE Contain Contain Spill (Absorbent Pads / Sand) PPE->Contain Decon Decontaminate Surface (Mild Alkaline Wash) Contain->Decon Waste Seal in Hazardous Waste Container Decon->Waste Incinerate High-Temp Incineration with HF Scrubber Waste->Incinerate

Logical workflow for hazard mitigation and spill response of fluorinated indanol derivatives.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel. If the spill is a dry powder, immediately turn off local benchtop fans to prevent dispersion.

  • Don Advanced PPE: Upgrade to a P100 respirator and heavy-duty butyl rubber or laminated gloves before approaching the spill zone.

  • Contain:

    • For Powders: Carefully cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust generation.

    • For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

  • Decontaminate: Wash the surface with a mild alkaline detergent solution. The alkalinity helps neutralize any trace acidic degradation products and breaks down the organic residue.

  • Validate: Wipe the area with a dry tissue and inspect under UV light (if applicable to the solvent vehicle) or assume contamination until a triple-wash protocol is complete.

Waste Disposal & Thermal Logistics

Due to the thermal instability of the -CF3 group at extreme temperatures, standard organic waste disposal is insufficient and potentially dangerous[2].

Waste CategorySegregation ProtocolFinal Destruction Method
Solid Waste (Powder/Vials) Double-bag in heavy-duty polyethylene bags. Label clearly as "Fluorinated Organic Waste."High-temperature incineration (>1000 °C) equipped with alkaline scrubbers to neutralize evolved HF gas[3].
Liquid Waste (Solvent Mixtures) Store in high-density polyethylene (HDPE) carboys. Do NOT mix with strong acids or bases.Specialized chemical destruction or high-temp liquid injection incineration.
Aqueous Washings Collect separately. Do not pour down the drain due to the environmental persistence of fluorinated organics.Electrochemical oxidation or specialized filtration (e.g., Ion Exchange resins) prior to discharge.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。